molecular formula C64H118N2O30 B12432081 TCO-PEG24-NHS ester

TCO-PEG24-NHS ester

Cat. No.: B12432081
M. Wt: 1395.6 g/mol
InChI Key: AUMYFYHTDLUKEV-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG24-NHS ester is a heterobifunctional reagent featuring a trans-cyclooctene (TCO) group and an NHS ester, connected by a 24-unit polyethylene glycol (PEG) spacer. This configuration provides dual reactivity: the NHS ester group enables efficient and stable conjugation to primary amines (-NH2) on antibodies, proteins, and other amine-containing macromolecules. The TCO moiety undergoes a rapid, copper-free inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine groups, a cornerstone of bioorthogonal click chemistry. The extended PEG24 chain is critical for enhancing the compound's utility. It increases aqueous solubility, reduces steric hindrance during conjugation, and provides flexibility and spacing between conjugated entities. This is particularly valuable for improving the performance of antibody-drug conjugates (ADCs) and bioorthogonal probes. A key research application of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it acts as a linker to join a target protein ligand to an E3 ubiquitin ligase recruiter. This assembly leverages the intracellular ubiquitin-proteasome system to achieve selective degradation of target proteins. It is important to note that the TCO group has a limited shelf life as it can naturally isomerize into its less reactive cis-cyclooctene (CCO) form; therefore, the compound is not recommended for long-term storage. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C64H118N2O30

Molecular Weight

1395.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1-

InChI Key

AUMYFYHTDLUKEV-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Foundational & Exploratory

TCO-PEG24-NHS Ester: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG24-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details the core functionalities of the molecule, presents quantitative data in structured tables, and offers detailed experimental protocols for its use.

Core Concepts: Structure and Functionality

This compound is a powerful molecular tool designed for the precise and efficient linkage of biomolecules. Its structure consists of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal chemistry. It specifically and rapidly reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry." This reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.[1][2][3]

  • Polyethylene Glycol (PEG) Linker (24 units): A long, hydrophilic PEG spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature for bioconjugation reactions.[3][4] The PEG linker also provides flexibility and reduces steric hindrance, which can improve the efficiency of the labeling reaction and the functionality of the resulting conjugate.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins and peptides.

This trifecta of functionalities makes this compound an ideal reagent for a two-step bioconjugation strategy. First, a biomolecule containing primary amines is labeled with the TCO moiety using the NHS ester. Subsequently, a second molecule, functionalized with a tetrazine, can be "clicked" onto the TCO-labeled biomolecule.

Figure 1: Chemical Structure of this compound

Physicochemical and Chemical Properties

A thorough understanding of the properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C64H118N2O30
Molecular Weight ~1395.6 g/mol
Appearance White to off-white solid
Purity >90-95%
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Conditions -20°C, desiccated. Avoid frequent freeze-thaw cycles.
Reactive Groups trans-Cyclooctene (TCO), N-hydroxysuccinimide (NHS) Ester
Reacts With Tetrazines (via TCO), Primary Amines (via NHS Ester)

Quantitative Data on Reactivity and Stability

The efficiency of bioconjugation reactions using this compound is dependent on the kinetics of the TCO-tetrazine ligation and the stability of the NHS ester.

TCO-Tetrazine Reaction Kinetics

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. This rapid kinetics allows for efficient labeling at low concentrations of reactants.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Aqueous buffers, room temperature
Reaction Time 30 - 120 minutesRoom temperature or 37°C
Optimal pH Range 6.0 - 9.0PBS buffer
Catalyst Requirement NoneBioorthogonal, catalyst-free "click" reaction
NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-lifeReference(s)
7.004 - 5 hours
8.041 hour
8.6410 minutes

Reaction Mechanisms and Signaling Pathways

NHS Ester Reaction with Primary Amines

The NHS ester of this compound reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

TCO_PEG_NHS TCO-PEG-NHS Ester Amide_Bond Stable Amide Bond (TCO-PEG-Biomolecule) TCO_PEG_NHS->Amide_Bond + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Amide_Bond + NHS_byproduct N-hydroxysuccinimide Amide_Bond->NHS_byproduct releases

Figure 2: NHS Ester Reaction with a Primary Amine.

TCO-Tetrazine Bioorthogonal Ligation

The TCO group on the now-labeled biomolecule undergoes a rapid and specific inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule. This reaction is characterized by the formation of a stable dihydropyridazine linkage and the release of nitrogen gas.

TCO_Biomolecule TCO-labeled Biomolecule Dihydropyridazine_Linkage Stable Dihydropyridazine Linkage TCO_Biomolecule->Dihydropyridazine_Linkage + Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Dihydropyridazine_Linkage + Nitrogen_Gas Nitrogen Gas (N₂) Dihydropyridazine_Linkage->Nitrogen_Gas releases

Figure 3: TCO-Tetrazine Bioorthogonal "Click" Reaction.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for TCO-Tetrazine Click Chemistry

This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from protocol 5.1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Dissolve the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine is often used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using an appropriate method such as size-exclusion chromatography.

cluster_workflow Experimental Workflow Start Start with Protein in Amine-Free Buffer Prepare_NHS Dissolve this compound in DMSO/DMF Start->Prepare_NHS Labeling Add NHS Ester to Protein (10-20x molar excess) Start->Labeling Prepare_NHS->Labeling Incubate_1 Incubate (30-60 min, RT) Labeling->Incubate_1 Quench Quench with Tris or Glycine Incubate_1->Quench Purify_1 Purify TCO-labeled Protein (Desalting/Dialysis) Quench->Purify_1 Click_Reaction Mix TCO-Protein and Tetrazine-Molecule Purify_1->Click_Reaction Prepare_Tetrazine Prepare Tetrazine- functionalized Molecule Prepare_Tetrazine->Click_Reaction Incubate_2 Incubate (30-60 min, RT) Click_Reaction->Incubate_2 Purify_2 Purify Final Conjugate (Optional) Incubate_2->Purify_2 End Final Bioconjugate Purify_2->End

References

A Technical Guide to TCO-PEG24-NHS Ester and Inverse Electron Demand Diels-Alder Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of TCO-PEG24-NHS ester in bioconjugation, focusing on the inverse electron demand Diels-Alder (IEDDA) reaction. This powerful "click chemistry" tool offers exceptional reaction speed, selectivity, and biocompatibility, making it invaluable for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

The Core Principle: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful cycloaddition that forms the basis of the utility of this compound. Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile.[1] In the context of bioconjugation, the most prominent pairing is between a 1,2,4,5-tetrazine (the electron-poor diene) and a strained trans-cyclooctene (TCO), which serves as the electron-rich dienophile.[2]

The reaction proceeds in two main steps:

  • A [4+2] cycloaddition between the tetrazine and TCO to form a highly strained, tricyclic intermediate.[2]

  • This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[2][3]

This reaction is characterized by its bioorthogonal nature, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO TCO (Dienophile) (Electron-Rich) Intermediate Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine (Diene) (Electron-Poor) Product Dihydropyridazine (Stable Adduct) Intermediate->Product - N₂ (retro-Diels-Alder) N2 Nitrogen Gas (N₂)

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

The Reagent: this compound

This compound is a heterobifunctional linker designed to facilitate the attachment of a TCO moiety to a biomolecule of interest. It comprises three key components:

  • trans-Cyclooctene (TCO): This highly strained alkene is the reactive handle for the IEDDA reaction with a tetrazine. Its ring strain provides the driving force for the rapid cycloaddition.

  • Polyethylene Glycol (PEG24): The 24-unit PEG spacer is incorporated to enhance the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. This can also reduce steric hindrance, improving the accessibility of the TCO group for reaction.

  • N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive functional group that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

The structure of this compound allows for a two-step bioconjugation strategy, which is detailed in the experimental protocols section.

Quantitative Data

The TCO-tetrazine IEDDA reaction is renowned for its exceptional speed. The quantitative data below highlights the key kinetic parameters.

ParameterValueSignificance
Second-Order Rate Constant (k₂) Up to 1 x 10⁶ M⁻¹s⁻¹This extremely fast reaction rate allows for efficient conjugation even at low reactant concentrations, which is crucial when working with precious biomolecules.
Reaction Efficiency Often > 99%The high efficiency ensures a high yield of the desired conjugate, simplifying downstream purification and analysis.
Biocompatibility No catalyst requiredThe reaction proceeds without the need for cytotoxic copper catalysts, making it suitable for in vivo and live-cell applications.
Stability Forms a stable covalent bondThe resulting dihydropyridazine linkage is stable under physiological conditions.

Experimental Protocols

This section provides a detailed methodology for the two-step labeling of a protein, such as an antibody, using this compound, followed by conjugation to a tetrazine-functionalized molecule.

Part 1: Protein Modification with this compound

This protocol describes the functionalization of a protein with a TCO moiety.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris or glycine, a buffer exchange must be performed using a desalting column or dialysis.

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.

Part 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Part 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug payload)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.5-2 fold) of the tetrazine reagent can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a desalting spin column or dialysis. The final bioconjugate is now ready for use.

Experimental_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) Reaction1 Amine Reaction (pH 7.2-8.0) Protein->Reaction1 TCO_NHS This compound TCO_NHS->Reaction1 TCO_Protein TCO-Labeled Protein Reaction1->TCO_Protein Purification1 Purification (Desalting) TCO_Protein->Purification1 Reaction2 IEDDA Click Reaction Purification1->Reaction2 Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: A typical workflow for protein labeling using this compound.

Applications in Drug Development: Pre-Targeted Therapy

A significant application of the TCO-tetrazine IEDDA reaction is in pre-targeted drug delivery, particularly for cancer therapy. This strategy aims to improve the therapeutic index of potent drugs by separating the tumor-targeting and drug-delivery steps.

The workflow is as follows:

  • Targeting: A TCO-labeled antibody, specific to a tumor-associated antigen, is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from systemic circulation.

  • Delivery: A tetrazine-conjugated drug (e.g., a potent cytotoxin or a radiolabel) is administered. The tetrazine rapidly and specifically reacts with the TCO-labeled antibody at the tumor site via the IEDDA reaction, concentrating the therapeutic payload where it is needed most.

This approach minimizes off-target toxicity by reducing the circulation time of the active drug.

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery Administer_Ab Administer TCO-Antibody Accumulation Antibody accumulates at tumor and clears from circulation Administer_Ab->Accumulation Administer_Drug Administer Tetrazine-Drug Accumulation->Administer_Drug IEDDA_Reaction In vivo IEDDA Reaction at Tumor Site Administer_Drug->IEDDA_Reaction Drug_Concentration Concentrated Drug Payload at Tumor IEDDA_Reaction->Drug_Concentration

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.

References

The TCO-Tetrazine Ligation: A Comprehensive Technical Guide to the Bioorthogonal Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry.[1] Its exceptionally fast kinetics, high specificity, and biocompatibility have made it an invaluable tool for researchers in chemical biology, drug development, and molecular imaging.[2][3] This in-depth technical guide provides a comprehensive overview of the TCO-tetrazine click chemistry reaction, including its core mechanism, quantitative kinetic data, detailed experimental protocols for key applications, and troubleshooting guidance.

Core Mechanism

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a two-step mechanism. The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1] The reaction's high specificity arises from the unique reactivity of the TCO and tetrazine moieties, which do not cross-react with native biological functional groups.[3]

G TCO-Tetrazine Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproduct Byproduct TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Dinitrogen (N₂) Intermediate->N2 G Workflow for Site-Specific ADC Generation A Site-specific introduction of tetrazine handle onto antibody D Bioorthogonal 'click' reaction between modified antibody and TCO-linker-drug A->D B Conjugation of cytotoxic drug to TCO-linker C Purification of TCO-linker-drug construct B->C C->D E Purification of ADC D->E F Characterization of ADC E->F G Click-to-Release Mechanism A TCO-caged prodrug C IEDDA Reaction A->C B Tetrazine trigger B->C D Unstable Intermediate C->D E Elimination Cascade D->E F Released Active Drug E->F G Byproducts (N₂, CO₂) E->G G Troubleshooting Workflow Problem Low or No Product Yield Cause1 Degradation of Reactants Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Use fresh reagents; Store properly (desiccated, dark, low temp) Cause1->Solution1 Solution2 Optimize pH, temperature, and stoichiometry Cause2->Solution2 Solution3 Incorporate a flexible spacer (e.g., PEG) Cause3->Solution3

References

An In-depth Technical Guide to TCO-PEG24-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, TCO-PEG24-NHS ester, a critical tool in modern bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates its role in advanced biomedical applications such as PROTAC (PROteolysis TArgeting Chimera) development and bioorthogonal chemistry.

Core Properties of this compound

This compound is a heterobifunctional crosslinker composed of a Trans-Cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture enables a two-step conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the TCO group is poised for a highly efficient and specific "click" reaction with a tetrazine-modified molecule.

The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C64H118N2O30[1][2][3]
Molecular Weight 1395.6 g/mol [1][2]
CAS Number 2055646-26-7
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, under an inert atmosphere

Key Applications and Methodologies

The primary utility of this compound lies in its ability to link molecules together with high specificity and efficiency. The long, hydrophilic PEG24 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance between the conjugated molecules.

Bioorthogonal TCO-Tetrazine "Click" Chemistry

This compound is a key reagent in the inverse-electron-demand Diels-Alder reaction (iEDDA) between a TCO and a tetrazine. This "click" reaction is a cornerstone of bioorthogonal chemistry due to its exceptionally fast kinetics and high specificity, allowing for the conjugation of biomolecules in complex biological environments without interference from native functional groups.

Protein and Antibody Labeling

The NHS ester moiety of the linker reacts efficiently with primary amines, such as the side chain of lysine residues in proteins and antibodies, to form a stable amide bond. This reaction is the first step in a two-step labeling strategy where the protein is first functionalized with the TCO group.

PROTAC Development

In the field of targeted protein degradation, this compound can be used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The TCO-tetrazine click reaction can be employed for the modular synthesis of PROTACs.

Experimental Protocols

The following are detailed protocols for the use of this compound in protein labeling and subsequent TCO-tetrazine conjugation.

Protocol for Labeling Proteins with this compound

This protocol describes the functionalization of a protein with a TCO moiety using this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer. The recommended protein concentration is 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.

Protocol for TCO-Tetrazine Click Reaction

This protocol details the conjugation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification (if necessary): If unreacted tetrazine-functionalized molecule needs to be removed, purification can be performed using size-exclusion chromatography.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow and the concept of a PROTAC.

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: TCO-Tetrazine Click Reaction Protein Protein (with primary amines) Reaction1 NHS Ester Reaction (pH 7.2-8.0, 1 hr, RT) Protein->Reaction1 TCO_NHS This compound TCO_NHS->Reaction1 TCO_Protein TCO-labeled Protein Reaction1->TCO_Protein Purification1 Purification (Desalting/Dialysis) TCO_Protein->Purification1 Reaction2 iEDDA Click Reaction (RT, 30-120 min) TCO_Protein->Reaction2 Purification1->TCO_Protein Purified Excess_Reagent Excess this compound Purification1->Excess_Reagent Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

A diagram illustrating the two-step experimental workflow for bioconjugation.

protac_concept cluster_protac PROTAC Molecule POI_Ligand Warhead (binds to POI) Linker TCO-PEG24-NHS derived Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand Anchor (binds to E3 Ligase) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase recruits Proteasome Proteasome POI->Proteasome targeted to E3_Ligase->POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Degradation Degradation Proteasome->Degradation

References

TCO-PEG24-NHS Ester: A Technical Guide to Safety and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and detailed experimental protocols for the use of TCO-PEG24-NHS ester, a key reagent in the field of bioconjugation and proteolysis-targeting chimera (PROTAC) development. The information is intended to ensure safe handling and effective application in research and drug development settings.

Core Safety and Handling Information

Hazard Identification

The primary hazards associated with TCO-PEG-NHS esters are related to their reactivity and potential as a sensitizer.

Table 1: GHS Hazard Classification (based on TCO-PEG4-NHS ester analog) [1]

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation3H316: Causes mild skin irritation
Germ cell mutagenicity2H341: Suspected of causing genetic defects
Carcinogenicity1A, 1BH350: May cause cancer
Specific target organ toxicity, single exposure2H371: May cause damage to organs
Specific target organ toxicity, repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects
Physical and Chemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆₄H₁₁₈N₂O₃₀BroadPharm, Precise PEG
Molecular Weight 1395.63 g/mol Precise PEG
Purity >90%Precise PEG
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Appearance White to off-white solidGeneral knowledge
Storage Store at -20°C, desiccatedBroadPharm, Lumiprobe
Handling and Storage

Proper handling and storage are crucial to maintain the reagent's integrity and ensure user safety.

  • Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[1]

  • Storage : Store in a tightly sealed container at -20°C in a dry environment.[1][2] TCO compounds are not recommended for long-term storage due to the potential for isomerization of the trans-cyclooctene to the less reactive cis-cyclooctene.[3]

First-Aid Measures

Table 3: First-Aid Measures (based on TCO-PEG4-NHS ester analog)

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Mechanism of Action and Experimental Protocols

This compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The trans-cyclooctene (TCO) moiety then participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition ("click chemistry") with a tetrazine-functionalized molecule.

Reaction Mechanism

The two-stage reaction process is a cornerstone of its utility in creating precisely defined bioconjugates.

Reaction_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Bioorthogonal Click Reaction TCO_PEG_NHS This compound TCO_Protein TCO-labeled Biomolecule TCO_PEG_NHS->TCO_Protein pH 7-9 Protein Biomolecule (with Primary Amine, e.g., Protein-NH₂) Protein->TCO_Protein Tetrazine Tetrazine-functionalized Molecule Final_Conjugate Final Bioconjugate Tetrazine->Final_Conjugate TCO_Protein->Final_Conjugate Inverse-electron-demand Diels-Alder NHS_leaving_group NHS (leaving group) TCO_Protein->NHS_leaving_group Experimental_Workflow A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) C 3. Labeling Reaction (Add NHS ester to protein, RT, 1-2h) A->C B 2. This compound Preparation (10 mM in DMSO/DMF) B->C D 4. Quench Reaction (Add Tris buffer) C->D E 5. Purification of TCO-Protein (Desalting Column / Dialysis) D->E F 6. Click Reaction with Tetrazine-Molecule E->F G 7. Analysis / Downstream Application F->G

References

Methodological & Application

Application Notes and Protocols for TCO-PEG24-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG24-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto an antibody, which can then be used in bioorthogonal click chemistry reactions with tetrazine-labeled molecules. This technique is pivotal in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.[1][2][3][4][5]

Introduction

The labeling of antibodies with functional groups is a cornerstone of modern biotechnology and drug development. The use of N-hydroxysuccinimide (NHS) esters to modify the primary amines (e.g., lysine residues) on an antibody is a well-established and robust method. The this compound is a heterobifunctional linker that contains an NHS ester for covalent attachment to the antibody and a TCO group for subsequent, highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.

The 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance, which can help maintain the antibody's binding affinity. This protocol outlines the necessary steps for antibody preparation, the labeling reaction, and the purification and characterization of the resulting TCO-labeled antibody.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
This compoundBroadPharm, MedChemExpressStore at -20°C to -80°C, protected from light and moisture.
Monoclonal AntibodyUser-definedMust be in an amine-free buffer (e.g., PBS).
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichRequired to dissolve the NHS ester.
Reaction BufferVarious0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Borate, pH 8.5.
Quenching SolutionVarious1 M Tris-HCl, pH 8.0 or 1 M Glycine.
Desalting ColumnsThermo Fisher Scientific (Zeba™)For purification of the labeled antibody.
Phosphate-Buffered Saline (PBS)VariousFor buffer exchange and elution.

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines, as these will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. This can be accomplished using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The slightly basic pH is necessary to deprotonate the primary amines on the antibody, making them reactive with the NHS ester.

This compound Stock Solution Preparation

NHS esters are moisture-sensitive. It is important to handle the reagent accordingly.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh before each use.

Antibody Labeling Reaction

The optimal molar ratio of this compound to antibody may need to be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess.

  • Calculate Molar Ratio: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess over the antibody.

  • Reaction Initiation: While gently vortexing or stirring the antibody solution, add the calculated volume of the this compound stock solution in a dropwise manner.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quenching the Reaction

To stop the labeling reaction, a quenching solution containing primary amines is added to react with any excess NHS ester.

  • Add 1/10th volume of 1 M Tris-HCl, pH 8.0, or 1 M Glycine to the reaction mixture.

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Antibody

It is crucial to remove the unconjugated this compound and reaction byproducts from the labeled antibody.

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff (MWCO) appropriate for your antibody (typically 10K for IgG).

  • Column Equilibration: Equilibrate the desalting column with PBS according to the manufacturer's instructions.

  • Purification: Apply the quenched reaction mixture to the column and elute the labeled antibody with PBS. The TCO-labeled antibody will elute in the void volume.

Characterization of the TCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, should be determined. Since TCO does not have a strong UV-Vis absorbance, this is often done indirectly or by mass spectrometry. For a more straightforward estimation, a similar protocol using a dye-NHS ester can be used to optimize labeling conditions, and the DOL can be calculated spectrophotometrically.

Storage: The purified TCO-labeled antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the antibody labeling protocol.

ParameterRecommended Value/RangeNotes
Antibody Concentration2-5 mg/mLHigher concentrations can lead to aggregation.
Reaction Buffer pH8.3 - 8.5Essential for deprotonation of primary amines.
Molar Excess of this compound10-20 foldThis should be optimized for each antibody.
Reaction Time1-2 hoursLonger times may not significantly increase DOL.
Reaction TemperatureRoom Temperature
Quenching Agent Concentration50-100 mM (final)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL)- Antibody buffer contains primary amines.- Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low.- Exchange antibody into an amine-free buffer.- Increase the molar ratio of this compound to antibody.- Ensure the reaction buffer pH is between 8.3 and 8.5.
Antibody Precipitation- High concentration of organic solvent (DMSO) from the labeling reagent stock.- Over-labeling of the antibody.- Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Ab Antibody in Amine-Containing Buffer Buffer_Ex Buffer Exchange (e.g., Desalting Column) Ab->Buffer_Ex Ab_Ready Antibody in Amine-Free Buffer (pH 8.3-8.5) Buffer_Ex->Ab_Ready Reaction Combine and Incubate (1-2 hours, RT, dark) Ab_Ready->Reaction TCO_NHS This compound TCO_Stock 10 mM TCO-PEG24-NHS Ester Stock Solution TCO_NHS->TCO_Stock DMSO Anhydrous DMSO DMSO->TCO_Stock TCO_Stock->Reaction Quench Add Quenching Solution (e.g., Tris-HCl) Reaction->Quench Labeled_Mix Labeled Antibody Mixture Quench->Labeled_Mix Purify Purification (Size-Exclusion Chromatography) Labeled_Mix->Purify Pure_Ab Purified TCO-Labeled Antibody Purify->Pure_Ab Characterize Characterization (e.g., Mass Spectrometry) Pure_Ab->Characterize Final_Product Final TCO-Labeled Antibody Conjugate Characterize->Final_Product

Caption: Workflow for this compound antibody labeling.

NHS_Ester_Reaction Antibody Antibody H₂N-Lysine Labeled_Antibody TCO-Labeled Antibody Stable Amide Bond Antibody:lysine->Labeled_Antibody:amide + Reaction at pH 8.3-8.5 TCO_NHS This compound NHS Ester TCO_NHS:nhs->Labeled_Antibody:amide NHS_LG NHS (Leaving Group) Labeled_Antibody->NHS_LG

References

Application Notes and Protocols for Protein Conjugation with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of proteins with TCO-PEG24-NHS ester. This heterobifunctional linker enables the efficient and specific labeling of proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[1][2][3] The trans-cyclooctene (TCO) group is a key component for bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine partners.[4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and high selectivity, allowing for efficient ligation in complex biological environments without the need for a catalyst.

The polyethylene glycol (PEG) spacer (PEG24) enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation of the labeled protein. This protocol is designed for researchers in drug development, diagnostics, and fundamental biological research who aim to utilize TCO-tetrazine ligation for applications such as antibody-drug conjugation, protein-protein conjugation, and surface immobilization.

Principle of Reaction

The conjugation process involves a two-step conceptual pathway. The first step is the covalent attachment of the this compound to the protein. The NHS ester reacts with primary amines on the protein (e.g., lysine residues or the N-terminus) via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

The second conceptual step, which is the application of the TCO-modified protein, involves the highly efficient and specific bioorthogonal reaction between the incorporated TCO group and a tetrazine-modified molecule. This IEDDA reaction proceeds rapidly under physiological conditions to form a stable dihydropyridazine linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation of proteins with this compound, compiled from various sources.

ParameterRecommended Range/ValueNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can favor the acylation reaction over hydrolysis of the NHS ester.
Molar Excess of this compound 10 - 20 foldA starting point for optimization; the ideal ratio depends on the protein and desired degree of labeling.
Reaction Buffer Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl)Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester.
pH 7.2 - 8.5Optimal range for the reaction between NHS esters and primary amines. Lower pH protonates amines, while higher pH increases NHS ester hydrolysis.
Reaction Temperature Room temperature or 4°CIncubation at room temperature is typically faster, while 4°C can be used for sensitive proteins.
Reaction Time 30 - 60 minutes at room temperature; 2-4 hours at 4°COptimization may be required.
Quenching Reagent 1 M Tris-HCl or Glycine (final concentration 20-100 mM)Added to stop the reaction by consuming unreacted NHS ester.
Quenching Time 5 - 30 minutes

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of a protein with this compound.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or dialysis equipment for purification

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol Steps
  • Preparation of Protein Solution:

    • Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Reaction Buffer using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • This compound is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction).

    • Incubate for 5-15 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and the NHS byproduct by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

    • Follow the manufacturer's instructions for the desalting column or dialysis cassette.

  • Storage:

    • Store the purified TCO-conjugated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, depending on the stability of the protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein Solution (1-5 mg/mL in Amine-Free Buffer) conjugation Conjugation Reaction (10-20x Molar Excess, RT for 30-60 min) protein_prep->conjugation reagent_prep Prepare this compound (10 mM in DMSO/DMF) reagent_prep->conjugation quench Quench Reaction (50-100 mM Tris) conjugation->quench purify Purification (Desalting Column / Dialysis) quench->purify store Store Conjugated Protein (4°C or -20°C) purify->store

Caption: Experimental workflow for protein conjugation with this compound.

Signaling Pathway Diagram

reaction_mechanism cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) conjugated_protein TCO-PEG24-Protein (Stable Amide Bond) protein->conjugated_protein Nucleophilic Attack tco_nhs This compound tco_nhs->conjugated_protein nhs_byproduct N-Hydroxysuccinimide (Byproduct) tco_nhs->nhs_byproduct Leaving Group

Caption: Reaction of this compound with a protein's primary amine.

References

TCO-PEG24-NHS Ester: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-NHS ester is a versatile tool for the targeted labeling and visualization of biomolecules in living cells. This heterobifunctional linker utilizes two key chemistries: the N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins and other biomolecules, and the trans-cyclooctene (TCO) group for a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled probe. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the TCO moiety for subsequent ligation.

This two-step labeling strategy, often referred to as pre-targeting, allows for the precise temporal and spatial control of fluorescent labeling in live-cell imaging experiments. By first attaching the TCO group to a molecule of interest and then introducing a tetrazine-conjugated imaging agent, researchers can minimize background fluorescence and reduce the potential for artifacts caused by the imaging probe interacting with the biological system before the intended time of observation. The inverse electron demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native cellular processes.[1]

Key Applications in Live Cell Imaging

  • Protein Dynamics: Track the real-time localization, trafficking, and turnover of specific cell surface or intracellular proteins.

  • Receptor Internalization: Visualize and quantify the internalization of cell surface receptors upon ligand binding.

  • Antibody-Drug Conjugate (ADC) Trafficking: Monitor the uptake and intracellular fate of ADCs, providing insights into their mechanism of action.

  • Cell-Cell Interactions: Label specific cell populations to study their interactions and communication in co-culture systems.

  • Pulse-Chase Labeling: Investigate the temporal dynamics of protein populations by labeling a cohort of proteins at a specific time point and tracking their subsequent fate.

Principle of this compound Labeling and Imaging

The experimental workflow involves two main stages:

  • Biomolecule Modification: The NHS ester of the TCO-PEG24-NHS linker reacts with primary amines (e.g., lysine residues) on the target biomolecule (e.g., an antibody or a cell-surface protein) to form a stable amide bond. This step covalently attaches the TCO "handle" to the molecule of interest.

  • Bioorthogonal Ligation and Imaging: A tetrazine-conjugated fluorescent dye is introduced to the TCO-labeled cells. The TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition, resulting in the fluorescent labeling of the target biomolecule. The cells can then be imaged using fluorescence microscopy. A significant advantage of this system is the potential for fluorogenicity, where the fluorescence of certain tetrazine-dyes is quenched until they react with the TCO, thereby reducing background noise and potentially eliminating the need for wash steps.[2]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the conjugation of this compound to an antibody for subsequent use in live-cell imaging.

Materials:

  • Antibody of interest (BSA and amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris) and protein stabilizers like BSA.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[3] The optimal ratio may need to be determined empirically.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a UV absorbance) or by mass spectrometry.

  • Storage:

    • Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol outlines the two-step labeling of live cells for fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • TCO-labeled antibody (from Protocol 1) or this compound for direct cell surface labeling

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-AF488, Tetrazine-Cy5)

  • Wash Buffer: PBS or live-cell imaging buffer

  • (Optional) Hoechst 33342 or other live-cell compatible nuclear stain

Procedure:

Step 1: TCO Labeling of Live Cells

  • For Antibody Pre-targeting:

    • Wash the cultured cells twice with warm live-cell imaging buffer.

    • Incubate the cells with the TCO-labeled antibody diluted in live-cell imaging buffer at a concentration of 1-10 µg/mL for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined for each antibody and cell type.

    • Wash the cells three times with warm live-cell imaging buffer to remove unbound antibody.

  • For Direct Cell Surface Protein Labeling:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.

    • Prepare a fresh solution of this compound in live-cell imaging buffer at a concentration of 0.1-1 mg/mL. The optimal concentration needs to be determined empirically.

    • Incubate the cells with the this compound solution for 5-15 minutes at room temperature. To minimize internalization, this step can be performed at 4°C.

    • Wash the cells three times with live-cell imaging buffer containing 100 mM glycine to quench the reaction, followed by two washes with live-cell imaging buffer.

Step 2: Tetrazine Ligation and Imaging

  • Prepare a fresh solution of the tetrazine-conjugated fluorescent dye in live-cell imaging buffer. A typical starting concentration is 1-10 µM.

  • Add the tetrazine-dye solution to the TCO-labeled cells and incubate for 10-30 minutes at 37°C, protected from light.

  • (Optional) If using a non-fluorogenic tetrazine dye, wash the cells two to three times with warm live-cell imaging buffer to remove excess dye and reduce background. For fluorogenic dyes, this wash step may not be necessary.

  • (Optional) If co-staining is desired, add other live-cell compatible stains (e.g., nuclear stain) according to the manufacturer's protocol.

  • Replace the buffer with fresh, pre-warmed live-cell imaging buffer.

  • Proceed with live-cell imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterAntibody LabelingLive Cell Surface Labeling (Direct)Live Cell Imaging (Antibody Pre-targeting)Live Cell Imaging (Tetrazine Ligation)
Reagent This compoundThis compoundTCO-labeled AntibodyTetrazine-Dye
Concentration 10-20 fold molar excess over antibody0.1 - 1 mg/mL1 - 10 µg/mL1 - 10 µM
Incubation Time 1 - 2 hours5 - 15 minutes30 - 60 minutes10 - 30 minutes
Temperature Room Temperature4°C or Room Temperature37°C37°C
Reference

Table 2: Performance Characteristics of TCO-Tetrazine Ligation

CharacteristicValueSignificanceReference
Second-Order Rate Constant Up to 106 M-1s-1Extremely fast reaction kinetics enable efficient labeling at low concentrations.
Fluorogenic Turn-on Ratio Up to 40-foldSignificant increase in fluorescence upon reaction reduces background and may eliminate wash steps.
Photostability Dye-dependentThe choice of fluorescent dye on the tetrazine will determine the photostability of the final conjugate.
Cellular Toxicity LowThe bioorthogonal nature of the reaction minimizes perturbation to cellular processes.

Mandatory Visualizations

experimental_workflow cluster_modification Step 1: Biomolecule Modification cluster_imaging Step 2: Bioorthogonal Ligation & Imaging antibody Antibody/Cell Surface Proteins tco_labeled TCO-Labeled Biomolecule antibody->tco_labeled NHS Ester Reaction (Primary Amines) tco_nhs This compound tco_nhs->tco_labeled labeled_cells Fluorescently Labeled Cells tco_labeled->labeled_cells iEDDA Click Reaction tetrazine_dye Tetrazine-Fluorophore tetrazine_dye->labeled_cells microscope Live-Cell Imaging labeled_cells->microscope

Caption: Experimental workflow for live cell imaging.

signaling_pathway receptor Cell Surface Receptor (TCO-Labeled) internalization Receptor Internalization receptor->internalization ligand Ligand ligand->receptor Binding endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Degradation Pathway recycling Recycling to Membrane endosome->recycling Recycling Pathway recycling->receptor

Caption: Receptor trafficking signaling pathway.

logical_relationship start Start: Live Cells labeling_choice Labeling Strategy? start->labeling_choice direct_labeling Direct Labeling of Cell Surface Proteins labeling_choice->direct_labeling Direct antibody_labeling Antibody Pre-targeting labeling_choice->antibody_labeling Indirect tco_incubation Incubate with this compound direct_labeling->tco_incubation antibody_incubation Incubate with TCO-labeled Antibody antibody_labeling->antibody_incubation wash1 Wash & Quench tco_incubation->wash1 wash2 Wash antibody_incubation->wash2 tetrazine_ligation Incubate with Tetrazine-Dye wash1->tetrazine_ligation wash2->tetrazine_ligation wash3 Wash (optional) tetrazine_ligation->wash3 imaging Live-Cell Imaging wash3->imaging

Caption: Logical workflow for labeling strategy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Fluorescent Signal Inefficient TCO labelingOptimize the molar excess of this compound during conjugation. Ensure the antibody buffer is free of primary amines.
Inefficient tetrazine ligationIncrease the concentration of the tetrazine-dye and/or the incubation time. Ensure the tetrazine-dye has not degraded.
Low abundance of the target proteinConsider using a brighter fluorophore or a signal amplification strategy.
High Background Fluorescence Non-specific binding of the tetrazine-dyeIncrease the number of wash steps after tetrazine incubation. Include a blocking step (e.g., with BSA) before adding the tetrazine probe.
Autofluorescence of cellsImage a control sample of unlabeled cells to determine the level of autofluorescence and adjust imaging settings accordingly.
Excess unbound tetrazine-dyeUse a fluorogenic tetrazine-dye or perform additional wash steps.
Cell Death or Altered Morphology Toxicity of reagentsTitrate the concentrations of this compound and tetrazine-dye to the lowest effective concentration. Reduce incubation times.
PhototoxicityMinimize the exposure time and intensity of the excitation light. Use a more photostable dye.

Conclusion

This compound provides a powerful and versatile platform for the bioorthogonal labeling and imaging of live cells. The two-step pre-targeting approach offers excellent specificity and temporal control, while the rapid kinetics of the TCO-tetrazine ligation ensure efficient labeling even at low biomolecule concentrations. By carefully optimizing the labeling and imaging parameters, researchers can gain valuable insights into the dynamic processes of living systems with minimal perturbation.

References

Application Notes and Protocols for T-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of TCO-PEG24-NHS ester, a heterobifunctional linker, in the development of ADCs. This linker facilitates a two-step conjugation strategy based on bioorthogonal click chemistry. The N-hydroxysuccinimide (NHS) ester allows for covalent attachment to primary amines (e.g., lysine residues) on the antibody. The trans-cyclooctene (TCO) group enables a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified payload. The 24-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and optimize the pharmacokinetic properties of the final ADC.

Mechanism of Action

The generation of an ADC using this compound is a two-stage process:

  • Antibody Modification: The NHS ester of the TCO-PEG24-NHS linker reacts with primary amine groups on the antibody, such as the ε-amino groups of lysine residues, to form a stable amide bond. This step results in a TCO-functionalized antibody.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a tetrazine-functionalized payload. The TCO and tetrazine moieties undergo a rapid and specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final ADC. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine residues) TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody NHS Ester Reaction (pH 8.0-9.0) TCO_Linker This compound TCO_Linker->TCO_Antibody Final_ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->Final_ADC iEDDA Click Reaction Tz_Payload Tetrazine-Modified Payload Tz_Payload->Final_ADC

ADC conjugation workflow.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[1]

    • Perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • This compound Preparation:

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[2]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by buffer exchange into PBS, pH 7.4, using a desalting column.

    • The resulting TCO-modified antibody is ready for the next step or can be stored at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Ligation of Tetrazine-Payload to TCO-Modified Antibody

This protocol describes the bioorthogonal "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-modified payload (e.g., Tetrazine-MMAE)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reactant Preparation:

    • Ensure the TCO-modified antibody is in the reaction buffer at a known concentration.

    • Dissolve the tetrazine-modified payload in a suitable solvent (e.g., DMSO) to create a stock solution.

  • iEDDA Ligation:

    • Add the tetrazine-payload stock solution to the TCO-modified antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per TCO) is often used to ensure complete reaction.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[2]

  • Purification:

    • Purify the resulting ADC from excess payload and reaction byproducts using SEC or another suitable chromatographic method.

cluster_workflow Experimental Workflow start Start: Purified Antibody step1 Antibody Modification with This compound start->step1 step2 Purification of TCO-Antibody step1->step2 step3 Bioorthogonal Ligation with Tetrazine-Payload step2->step3 step4 Purification of ADC step3->step4 step5 Characterization (DAR, Purity, etc.) step4->step5 end Final ADC step5->end

ADC production workflow.
Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy if the drug and antibody have distinct absorbance maxima.

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

  • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity.

  • The average DAR is calculated from the relative peak areas of the different species.

3. Mass Spectrometry (MS) for Accurate Mass and DAR Distribution:

LC-MS provides a precise measurement of the molecular weight of the intact or reduced ADC, allowing for the confirmation of the DAR and the identification of different drug-loaded species.[3][4]

  • Analyze the ADC sample using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • The number of conjugated drug-linkers can be determined by the mass difference between the conjugated and unconjugated antibody.

Quantitative Data Summary

The following tables provide representative data for an ADC constructed using a TCO-linker and the payload MMAE, targeting the TAG72 antigen (tc-ADC).

Table 1: ADC Characterization Summary

ADC ConstructTarget AntigenPayloadAverage DAR (by MS)Monomer Purity (by SEC)
tc-ADCTAG72MMAE4.0>95%
Control ADCTAG72vc-MMAE4.0>95%

Table 2: In Vitro Cytotoxicity Data

Cell LineAntigen StatusTreatmentIC50 (pM)
LS174TTAG72-positivetc-ADC + Tetrazine Activator185
LS174TTAG72-positiveFree MMAE277
OVCAR-3TAG72-positivetc-ADC + Tetrazine Activator35
OVCAR-3TAG72-positiveFree MMAE39

Table 3: In Vivo Efficacy in OVCAR-3 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Complete RegressionsMedian Survival (days)
Vehicle Control0%0/814.5
tc-ADC (3 mg/kg) + Activator>95%8/8Not Reached
Control vc-ADC (3 mg/kg)~50%0/821

Troubleshooting

IssuePotential CauseSuggested Solution
Low DAR Inefficient NHS ester reaction; Inactive this compound; Suboptimal pH.Optimize molar excess of the linker; Ensure linker is fresh and properly stored; Verify reaction buffer pH is between 8.0-9.0.
High Aggregation Hydrophobicity of the payload; High DAR; Unoptimized buffer conditions.Reduce the DAR by adjusting the linker-to-antibody ratio; Screen different formulation buffers to improve solubility.
Premature Drug Release Linker instability in plasma (less common with stable TCO-tetrazine linkage).Verify the stability of the tetrazine-payload linker; Analyze ADC stability in plasma over time using LC-MS.
Low Cytotoxicity Low DAR; Loss of antibody binding affinity; Inefficient payload release.Optimize conjugation to achieve desired DAR; Confirm antigen binding via ELISA or flow cytometry; Ensure the tetrazine-payload linker is designed for efficient release if required.

Conclusion

This compound is a versatile and efficient linker for the development of next-generation ADCs. The two-step conjugation strategy, leveraging a robust NHS ester reaction and a rapid bioorthogonal TCO-tetrazine ligation, allows for precise control over ADC construction. The inclusion of the PEG24 spacer enhances the hydrophilicity of the resulting conjugate, which can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties. The protocols and data presented here provide a comprehensive guide for researchers and scientists working to develop novel and effective antibody-drug conjugates for targeted cancer therapy.

References

Protocol for Surface Modification of Nanoparticles with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedicines. Functionalization with heterobifunctional linkers, such as Trans-Cyclooctene (TCO)-PEG24-NHS ester, provides a powerful and versatile method for conjugating nanoparticles to a wide array of biomolecules. This linker incorporates three key components:

  • Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions. It reacts specifically and rapidly with tetrazine (Tz)-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently in biological media without the need for a catalyst.[1]

  • Polyethylene Glycol (PEG): A hydrophilic 24-unit PEG spacer enhances the aqueous solubility of the nanoparticles, reduces non-specific protein binding (biofouling), and can improve their circulation time in vivo.[2]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily couples with primary amines (-NH₂) on the surface of nanoparticles to form a stable, covalent amide bond.[3]

These application notes provide a comprehensive protocol for the surface modification of amine-functionalized nanoparticles using TCO-PEG24-NHS ester, along with methods for their characterization.

Reaction Principle

The conjugation process is a two-step conceptual process, with the first step being the direct reaction of the NHS ester with the nanoparticle. The this compound is reacted with nanoparticles that have primary amine groups on their surface. The NHS ester is an excellent leaving group, and the electrophilic carbonyl carbon is readily attacked by the nucleophilic primary amine of the nanoparticle. This reaction results in the formation of a stable amide bond, covalently linking the TCO-PEG24 moiety to the nanoparticle surface. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[3]

Data Presentation

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes typical characterization data before and after modification.

ParameterBefore Modification (Amine-NP)After Modification (TCO-PEG24-NP)
Hydrodynamic Diameter (nm) 100 ± 5125 ± 7
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (mV) +35 ± 4-5 ± 3
Surface Chemistry Primary AminesTrans-cyclooctene (TCO)

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or Glycine solution

  • Purification columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Deionized water

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the conjugation of this compound to nanoparticles bearing surface amine groups.

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Sodium Bicarbonate Buffer (0.1 M, pH 8.5) to a final concentration of 2 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the reaction.

    • Sonicate the nanoparticle suspension briefly if necessary to ensure a homogenous dispersion.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically.

    • Ensure the volume of DMSO added is less than 10% of the total reaction volume to avoid nanoparticle precipitation.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light. Alternatively, the reaction can be carried out for 2 hours on ice.

  • Quenching the Reaction:

    • To quench any unreacted this compound, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

Protocol 2: Purification of TCO-PEG24-Modified Nanoparticles

This protocol outlines the removal of unreacted this compound and quenching reagents.

  • Equilibration of Spin Desalting Column:

    • Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) by washing it three times with PBS (0.1 M, pH 7.4) according to the manufacturer's instructions.

  • Purification:

    • Apply the quenched reaction mixture to the top of the equilibrated spin column.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified TCO-PEG24-modified nanoparticles. The unreacted linker and byproducts will be retained in the column matrix.

  • Storage:

    • Resuspend the purified TCO-PEG24-nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for storage and subsequent applications.

    • Store the modified nanoparticles at 4°C.

Protocol 3: Characterization of Modified Nanoparticles
  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification to confirm successful conjugation and assess colloidal stability. An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Measurement:

    • Measure the zeta potential to determine the surface charge of the nanoparticles. A shift from a positive charge (for amine-NPs) to a near-neutral or slightly negative charge is indicative of successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Analyze the surface chemistry of the nanoparticles. The appearance of characteristic PEG and TCO peaks and the reduction of primary amine peaks can confirm the modification.

Diagrams

experimental_workflow prep_np Preparation of Amine-NPs (2 mg/mL in pH 8.5 Buffer) conjugation Conjugation Reaction (1 hr, Room Temp, gentle stirring) prep_np->conjugation prep_linker Preparation of TCO-PEG24-NHS (10 mg/mL in anhydrous DMSO) prep_linker->conjugation quenching Quenching (Add 1M Tris-HCl, 15 min) conjugation->quenching purification Purification (Spin Desalting Column, 40K MWCO) quenching->purification characterization Characterization (DLS, Zeta Potential, FTIR) purification->characterization final_product TCO-PEG24-NPs purification->final_product

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway amine_np Amine-Functionalized Nanoparticle (-NH2) reaction Amide Bond Formation (pH 7.2 - 8.5) amine_np->reaction tco_linker This compound tco_linker->reaction tco_np TCO-PEG24-Nanoparticle reaction->tco_np Covalent Linkage click_reaction Bioorthogonal Click Reaction (iEDDA) tco_np->click_reaction tetrazine Tetrazine-Modified Molecule (e.g., Antibody) tetrazine->click_reaction final_conjugate Targeted Nanoparticle Conjugate click_reaction->final_conjugate Stable Conjugation

References

Application Notes and Protocols for Amine-Reactive Labeling of Peptides with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of peptides with TCO-PEG24-NHS ester. This reagent enables the site-specific incorporation of a trans-cyclooctene (TCO) moiety onto peptides, which can then be used in bioorthogonal "click chemistry" reactions with tetrazine-modified molecules. The long PEG24 linker enhances the solubility and bioavailability of the labeled peptide and improves the accessibility of the TCO group for subsequent ligation reactions, preventing masking by hydrophobic interactions.[1][2] This methodology is a cornerstone for various applications in drug development, molecular imaging, and diagnostics, including the construction of antibody-drug conjugates (ADCs) and targeted imaging agents.[3]

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of the TCO-PEG24 reagent reacts efficiently and specifically with primary amines (the N-terminus and the side chain of lysine residues) on a peptide in a neutral to slightly basic buffer (pH 7.2-8.5).[4][5] This reaction forms a stable amide bond, covalently attaching the TCO-PEG24 linker to the peptide. The subsequent inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the TCO-labeled peptide and a tetrazine-functionalized molecule is exceptionally fast and bioorthogonal, proceeding rapidly under physiological conditions without interfering with biological processes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC64H118N2O30
Molecular Weight1395.63 g/mol
Purity> 90%
SolubilityWater, DMF, DMSO
Storage-20°C, desiccated
Table 2: Recommended Reaction Parameters for Peptide Labeling
ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 5 to 20-foldThe optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling.
Reaction Buffer Amine-free buffer (e.g., PBS, borate buffer)Buffers containing primary amines like Tris will compete with the labeling reaction.
pH 7.2 - 8.5A slightly basic pH deprotonates primary amines, facilitating the reaction.
Reaction Temperature Room temperature or 4°CLower temperatures can be used to minimize degradation of sensitive peptides.
Incubation Time 30 minutes to 2 hoursReaction progress can be monitored by LC-MS.
Organic Solvent < 10% of total reaction volumeThis compound is typically dissolved in DMSO or DMF before adding to the aqueous peptide solution.
Table 3: Typical Characterization Data for a TCO-PEG24 Labeled Peptide
AnalysisExpected OutcomePurpose
LC-MS Increased molecular weight corresponding to the addition of one or more TCO-PEG24 moieties.Confirmation of successful conjugation and determination of the degree of labeling.
UV-Vis Spectroscopy Absorbance spectrum of the peptide. The TCO group itself does not have a strong chromophore in the standard UV-Vis range.Quantification of the labeled peptide concentration.
Bioorthogonal Reaction Assay Rapid reaction with a tetrazine-fluorophore conjugate, resulting in a fluorescently labeled peptide.Functional validation of the incorporated TCO group.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Peptide with this compound

Materials:

  • Peptide with at least one primary amine.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column or size-exclusion chromatography column).

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent can be used.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound solution to the peptide solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10%.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Remove the unreacted this compound and other small molecules by using a desalting column with an appropriate molecular weight cutoff or by size-exclusion chromatography.

  • Characterization:

    • Confirm the successful labeling and determine the degree of labeling by LC-MS analysis.

    • Determine the concentration of the purified TCO-labeled peptide using a standard protein quantification assay (e.g., BCA or absorbance at 280 nm if the peptide contains aromatic residues).

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Peptide with a Tetrazine-Fluorophore

Materials:

  • Purified TCO-labeled peptide.

  • Tetrazine-fluorophore conjugate.

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled peptide in the Reaction Buffer.

    • Dissolve the tetrazine-fluorophore in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled peptide and the tetrazine-fluorophore in the Reaction Buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

    • The reaction is typically complete within 10-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the final product by fluorescence spectroscopy and LC-MS to confirm the successful ligation.

Mandatory Visualizations

Peptide_Labeling_Workflow Peptide Peptide (with primary amines) Reaction_Mix Reaction Mixture (pH 7.2-8.5) Peptide->Reaction_Mix TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Reaction_Mix Purification Purification (Desalting/SEC) Reaction_Mix->Purification Labeled_Peptide TCO-Labeled Peptide Purification->Labeled_Peptide

Caption: Workflow for amine-reactive labeling of peptides.

Bioorthogonal_Ligation_Pathway TCO_Peptide TCO-Labeled Peptide IEDDA Inverse-Electron-Demand Diels-Alder Reaction TCO_Peptide->IEDDA Tetrazine_Molecule Tetrazine-Modified Molecule (e.g., Fluorophore) Tetrazine_Molecule->IEDDA Conjugate Peptide-Molecule Conjugate IEDDA->Conjugate N2 release

Caption: Bioorthogonal ligation of a TCO-peptide.

Stability and Storage

The TCO group can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions. For long-term storage, it is recommended to store the purified, TCO-labeled peptide at -80°C and avoid repeated freeze-thaw cycles. The this compound reagent itself is moisture-sensitive and should be stored at -20°C with a desiccant. It is advisable to use the labeled peptide in the subsequent tetrazine ligation reaction as soon as possible after purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer.- Low peptide concentration.- Insufficient molar excess of the labeling reagent.- Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester immediately before use.- Use an amine-free buffer (e.g., PBS).- Increase the peptide concentration.- Optimize the molar ratio of the NHS ester to the peptide.
Heterogeneous Product - Multiple labeling sites on the peptide (N-terminus and multiple lysines).- Optimize the labeling reaction to favor mono-labeling (e.g., by reducing the molar excess of the labeling reagent).- Use high-resolution purification techniques like HPLC to separate different labeled species.
No Reaction in Subsequent Bioorthogonal Ligation - Isomerization of TCO to the less reactive CCO.- Steric hindrance at the labeling site.- Use the labeled peptide promptly after purification.- Ensure proper storage conditions (-80°C).- The long PEG24 linker is designed to minimize steric hindrance, but if issues persist, consider alternative labeling strategies if possible.

References

Application Notes and Protocols: TCO-PEG24-NHS Ester Reaction with Primary Amines on Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TCO-PEG24-NHS ester is a heterobifunctional linker that enables a two-step bioconjugation strategy. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those on lysine residues of proteins, to form stable amide bonds. The trans-cyclooctene (TCO) group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule. The long polyethylene glycol (PEG) spacer (24 units) enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2] This system is instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[1][3][4]

Reaction Mechanism

The conjugation process begins with the nucleophilic attack of a deprotonated primary amine from a lysine residue on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This initial conjugation step is followed by the bioorthogonal reaction between the TCO group and a tetrazine-labeled molecule of interest.

Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis

The stability of the NHS ester is critical for efficient conjugation and is highly dependent on the pH of the reaction buffer. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis increases significantly with higher pH.

pHHalf-life of NHS EsterReference
7.0 (at 0°C)4-5 hours
8.6 (at 4°C)10 minutes
Table 2: Recommended Reaction Conditions for this compound Conjugation to Antibodies

Optimizing the reaction conditions is crucial for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the protein.

ParameterRecommended ConditionsRationale
pH 7.5 - 8.5Balances amine reactivity (deprotonated state) with NHS ester stability (minimizing hydrolysis).
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the NHS ester.
Molar Ratio (this compound : Protein) 5:1 to 20:1The molar excess will influence the DOL. This should be optimized for each specific protein and desired application.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics.
Reaction Time 30 - 60 minutes at Room Temperature, or 2 hours on iceIncubation time can be adjusted to control the extent of labeling.
Quenching Addition of Tris or glycine (e.g., 50 mM final concentration)Stops the reaction by consuming unreacted NHS ester.
Table 3: Example Degree of Labeling (DOL) for an Antibody with varying Molar Ratios of TCO-PEG-NHS Ester

The following table provides an example of the relationship between the molar excess of a TCO-PEG-NHS ester and the resulting DOL on an antibody. Note that these values are illustrative and the optimal ratio should be determined empirically for each specific antibody and application.

Molar Ratio (TCO-PEG-NHS ester : Antibody)Approximate Degree of Labeling (DOL)
5:12-3
10:14-6
20:16-8

(Data compiled from general observations in sources such as)

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.5-8.5).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined using UV-Vis spectrophotometry if the TCO linker contains a chromophore, or more accurately for non-chromophoric linkers, by mass spectrometry.

Using a UV-Tracer TCO-NHS Ester (Illustrative Example):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the TCO-linker's chromophore (e.g., 350 nm for a UV tracer).

  • Calculate the protein concentration, correcting for the absorbance of the TCO linker at 280 nm.

  • Calculate the molar concentration of the TCO linker using its extinction coefficient.

  • The DOL is the molar ratio of the TCO linker to the protein.

Using Mass Spectrometry:

  • Analyze the intact unlabeled antibody and the TCO-conjugated antibody using LC-MS.

  • Deconvolute the mass spectra to determine the molecular weights.

  • The mass shift between the conjugated and unconjugated antibody corresponds to the mass of the attached this compound moieties.

  • The number of attached linkers can be determined from the mass difference, providing a precise DOL.

Visualizations

experimental_workflow Experimental Workflow for TCO-Antibody Conjugation and Application cluster_conjugation Step 1: this compound Conjugation cluster_application Step 2: Bioorthogonal Click Reaction (Pre-targeting Example) antibody Antibody in Amine-Free Buffer reaction Conjugation Reaction (pH 7.5-8.5, RT) antibody->reaction tco_nhs This compound in DMSO/DMF tco_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purification1 Purification (Desalting/Dialysis) quench->purification1 tco_antibody TCO-Antibody Conjugate purification1->tco_antibody injection1 Administer TCO-Antibody to Target (e.g., HER2+ cells) tco_antibody->injection1 accumulation Antibody Accumulates at Target Site injection1->accumulation injection2 Administer Tetrazine-labeled Payload (e.g., Drug, Imaging Agent) accumulation->injection2 click_reaction In Situ Click Reaction (IEDDA) injection2->click_reaction effect Targeted Delivery of Payload click_reaction->effect

Caption: Workflow for TCO-antibody conjugation and subsequent pre-targeted delivery.

her2_signaling_pathway Targeting the HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor pi3k PI3K her2->pi3k ras Ras her2->ras tco_trastuzumab TCO-Trastuzumab tco_trastuzumab->her2 Blocks Dimerization and Signaling akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of HER2 signaling by a TCO-modified antibody.

References

Application Notes and Protocols for TCO-PEG24-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated diagnostic assays. The TCO-PEG24-NHS ester is a heterobifunctional linker that facilitates the covalent attachment of a trans-cyclooctene (TCO) moiety to proteins, antibodies, or other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[1] The TCO group, in turn, can be used in bioorthogonal "click chemistry" reactions with tetrazine-modified molecules.[2][3]

The efficiency of the initial NHS ester conjugation is critically dependent on the reaction buffer conditions.[4][5] This document provides a detailed guide to optimizing these conditions to achieve high conjugation yields and ensure the integrity of your biomolecules.

The Critical Role of Buffer Conditions in NHS Ester Conjugations

The reaction between a this compound and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This process is highly influenced by the pH of the reaction buffer, which dictates a crucial balance between amine reactivity and NHS ester stability.

Amine Reactivity: For the primary amine to be nucleophilic, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), the amine is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the conjugation reaction. As the pH increases, the concentration of the reactive, deprotonated amine rises, favoring the conjugation.

NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive. The rate of this hydrolysis reaction increases significantly at higher pH values. This degradation of the this compound reduces the overall yield of the desired conjugate.

Therefore, the optimal pH for the conjugation reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester conjugations, this optimal range is between pH 7.2 and 8.5.

Optimizing Reaction Parameters

Several factors beyond pH can influence the success of the conjugation reaction. Careful optimization of these parameters is crucial for achieving the desired degree of labeling and maximizing yield.

Buffer Composition

The choice of buffer is critical. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction and reducing the conjugation efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.

  • Sodium Bicarbonate Buffer: Effective in the pH range of 8.0-8.5.

  • Sodium Borate Buffer: Can be used in the pH range of 8.0-9.0.

  • HEPES Buffer: A non-amine containing buffer that is effective in the pH range of 7.2-8.0.

Molar Ratio of Reactants

The molar ratio of this compound to the amine-containing biomolecule will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. A starting point for optimization is often a 5- to 20-fold molar excess of the this compound. The optimal ratio will depend on the number of available amines on the target molecule and the desired level of conjugation.

Reaction Temperature and Time

The conjugation reaction is typically carried out at room temperature for 1-2 hours or at 4°C for 2-4 hours. Lower temperatures can be used to minimize degradation of sensitive biomolecules and slow the rate of NHS ester hydrolysis, which may require a longer reaction time.

Data Summary for Optimization

The following tables provide illustrative data on how reaction conditions can affect conjugation efficiency. These are generalized values for NHS ester reactions and should be used as a guide for optimizing your specific this compound conjugation.

Table 1: Effect of pH on NHS Ester Half-Life and Relative Reaction Rate

pHHalf-life of NHS EsterRelative Amine Reaction Rate
7.04-5 hours1x
8.0~1 hour10x
8.5~30 minutes20x
9.0~10 minutes30x

Data are approximations for typical NHS esters and will vary based on specific reagents and conditions.

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often cited as optimal, but empirical testing is recommended.
Buffer 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, or 0.1 M BorateEnsure the buffer is free of primary amines.
This compound Anhydrous DMSO or DMFDissolve the ester in an organic solvent before adding to the aqueous reaction mixture to prevent premature hydrolysis.
Molar Ratio (Ester:Amine) 5:1 to 20:1The optimal ratio depends on the desired degree of labeling and should be determined experimentally.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures may be necessary for sensitive biomolecules and will require longer incubation times.
Reaction Time 1 - 4 hoursThe reaction progress can be monitored by analytical methods such as HPLC or mass spectrometry.
Quenching 1 M Tris-HCl or 1 M Glycine (final concentration of 20-50 mM)Add a quenching buffer to stop the reaction by consuming any unreacted NHS ester.

Experimental Protocols

The following are generalized protocols for the conjugation of a this compound to a protein. It is essential to optimize these protocols for your specific application.

Protocol 1: Preparation of Reagents
  • Biomolecule Preparation:

    • Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the desired reaction buffer using a desalting column or dialysis.

  • This compound Solution:

    • Shortly before use, prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10 mg/mL. The aqueous solution of the NHS ester should be used immediately.

Protocol 2: Conjugation Reaction
  • Add the calculated amount of the this compound stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the labeling reagent is light-sensitive, protect the reaction from light.

  • Quench the reaction: Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.

Protocol 3: Purification of the Conjugate
  • Remove the unreacted this compound and other small molecules from the reaction mixture using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterize the final conjugate to determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy (if the TCO linker has a chromophore), mass spectrometry, or HPLC.

Visualizing the Workflow and Reaction

To aid in understanding the process, the following diagrams illustrate the key steps and chemical reactions.

NHS_Ester_Conjugation_Reaction cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products TCO_PEG_NHS This compound Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) TCO_PEG_NHS->Reaction Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Reaction Conjugate TCO-PEG24-Biomolecule Conjugate (Stable Amide Bond) Reaction->Conjugate NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: NHS Ester Conjugation Reaction Mechanism.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_quench Step 3: Quenching & Purification cluster_analysis Step 4: Analysis A Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester to Biomolecule (5-20x Molar Excess) A->C B Dissolve this compound in Anhydrous DMSO or DMF B->C D Incubate at RT (1-2h) or 4°C (2-4h) C->D E Quench with Tris or Glycine D->E F Purify Conjugate (Desalting, Dialysis, SEC) E->F G Characterize Conjugate (Mass Spec, HPLC, etc.) F->G

Caption: Experimental Workflow for this compound Conjugation.

pH_Optimization_Logic cluster_low_ph Low pH (< 7.0) cluster_high_ph High pH (> 9.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) Start Goal: Maximize Conjugation Yield Low_pH Amine is Protonated (-NH3+) (Non-nucleophilic) Start->Low_pH High_pH NHS Ester Hydrolysis is Rapid Start->High_pH Optimal_pH Balance between Amine Reactivity and NHS Ester Stability Start->Optimal_pH Low_Yield Low Reaction Rate => Low Yield Low_pH->Low_Yield High_Yield Loss of Active Reagent => Low Yield High_pH->High_Yield Optimal_Yield High Conjugation Efficiency => High Yield Optimal_pH->Optimal_Yield

References

Application Notes and Protocols for Efficient Labeling with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines (-NH₂) present on biomolecules such as proteins, antibodies, and peptides.[1][2] This reaction forms a stable amide bond, providing a robust method for bioconjugation.[1][3] The TCO-PEG24-NHS ester is a bifunctional linker that combines an amine-reactive NHS ester with a trans-cyclooctene (TCO) group, enabling a two-step bioorthogonal labeling strategy.[4] The TCO moiety can react with a tetrazine-labeled molecule via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" known for its high efficiency and rapid kinetics under physiological conditions. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances water solubility and reduces potential steric hindrance during conjugation.

Achieving efficient and reproducible labeling with this compound is critically dependent on optimizing the molar excess of the labeling reagent relative to the biomolecule. This application note provides detailed protocols and guidance on calculating the appropriate molar excess to achieve desired labeling efficiencies, along with methods for purification and analysis of the resulting conjugate.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, while at higher pH values, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.

Calculating Molar Excess

The molar excess of the this compound is a critical parameter that influences the degree of labeling (DOL), which is the average number of TCO molecules conjugated to each biomolecule. A higher molar excess generally leads to a higher DOL, but excessive amounts can lead to protein precipitation or altered biological activity. Therefore, the optimal molar excess should be determined empirically for each specific biomolecule and application.

The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Molecular Weight of this compound: ~1395.6 g/mol

Recommended Molar Excess Ratios

The optimal molar excess can vary depending on the concentration of the biomolecule, the number of available primary amines, and the desired DOL. For many applications, a starting point for optimization is a 20-fold molar excess. The following table summarizes general recommendations for different labeling scenarios.

Molar Excess of this compoundTypical Degree of Labeling (DOL)Recommended ForConsiderations
5-10 foldLow to ModerateApplications requiring minimal modification to preserve protein function.May result in a lower overall yield of labeled biomolecule.
10-20 foldModerate to HighGeneral purpose labeling of antibodies and other proteins.A good starting point for optimization. Balances labeling efficiency with potential for protein modification.
20-40 foldHighApplications requiring a high density of TCO groups, such as signal amplification.Increased risk of protein aggregation and loss of biological activity. May require more rigorous purification.

Experimental Protocols

Materials and Reagents
  • Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Quenching & Purification cluster_analysis Analysis prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (1-10 mg/mL) add_nhs Add Calculated Molar Excess of NHS Ester to Biomolecule prep_biomolecule->add_nhs prep_nhs Prepare 10 mM This compound in Anhydrous DMSO prep_nhs->add_nhs incubate Incubate for 1-2 hours at Room Temperature add_nhs->incubate quench Quench Reaction with Tris or Glycine Buffer incubate->quench purify Purify Conjugate via Size-Exclusion Chromatography quench->purify analyze Characterize Conjugate (e.g., DOL, Functionality) purify->analyze

Caption: Workflow for labeling biomolecules with this compound.

Detailed Protocol
  • Biomolecule Preparation:

    • Ensure the biomolecule is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

    • The concentration of the biomolecule should ideally be between 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. NHS esters are susceptible to hydrolysis, so it is crucial to use a dry solvent.

  • Labeling Reaction:

    • Adjust the pH of the biomolecule solution to 8.3-8.5 using the Reaction Buffer.

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction for 1 to 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

  • Characterization of the Conjugate:

    • The degree of labeling (DOL) can be determined using various methods, including UV-Vis spectroscopy if the TCO tag has a distinct absorbance, or by mass spectrometry. For antibodies, a common target DOL is between 4 and 7.

    • The functionality of the labeled biomolecule should be assessed using a relevant bioassay.

Signaling Pathway Diagram

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Biomolecule Biomolecule (Protein, Antibody) Labeled_Biomolecule TCO-Labeled Biomolecule Biomolecule->Labeled_Biomolecule NHS_Ester This compound NHS_Ester->Labeled_Biomolecule Final_Conjugate Final Conjugate Labeled_Biomolecule->Final_Conjugate Tetrazine Tetrazine-labeled Probe Tetrazine->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Hydrolyzed NHS ester.Prepare the NHS ester stock solution immediately before use in anhydrous DMSO or DMF.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer like PBS before labeling.
Sub-optimal pH.Ensure the reaction pH is between 8.3 and 8.5 for optimal NHS ester reactivity.
Protein Precipitation High molar excess of the labeling reagent.Reduce the molar excess of the this compound.
High concentration of organic solvent.The final concentration of DMSO or DMF in the reaction mixture should not exceed 10-15%.
Loss of Biological Activity Over-labeling of the biomolecule.Reduce the molar excess of the this compound and/or the reaction time.
Harsh reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.

Conclusion

The successful use of this compound for bioconjugation relies on the careful optimization of the molar excess of the labeling reagent. By following the protocols outlined in this application note and empirically determining the optimal reaction conditions for a specific system, researchers can achieve efficient and reproducible labeling for a wide range of applications in drug development, diagnostics, and fundamental research.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-PEG24-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during TCO-PEG24-NHS ester conjugation experiments, specifically addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting TCO-PEG24-NHS esters with primary amines on proteins (e.g., the ε-amino group of lysine residues) is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester. A lower pH will result in the protonation of the amines, rendering them unreactive.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction and can lead to lower yields. A common starting point is a pH of 8.3-8.5.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Amine-free buffers are essential for successful NHS ester conjugation. Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. A common choice is 0.1 M sodium bicarbonate buffer.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target protein for reaction with the NHS ester, thereby reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q3: How should I properly store and handle the this compound reagent?

TCO-PEG24-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. For conjugation, it is recommended to dissolve the this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that competes with the desired conjugation, and how can I minimize it?

The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces the overall yield. The rate of this hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.

To minimize hydrolysis:

  • Work within the optimal pH range of 7.2-8.5.

  • Prepare the this compound solution in an anhydrous organic solvent (DMSO or DMF) immediately before adding it to the aqueous reaction mixture.

  • Increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.

Troubleshooting Guide for Low Conjugation Yield

This guide is designed to help you identify and resolve common issues leading to low yields in your this compound conjugation reactions.

Problem: Low or No Conjugation Detected

Potential Cause Recommended Solution
Incorrect Reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Incompatible Buffers Ensure that your protein solution is free from buffers containing primary amines, such as Tris or glycine. If necessary, perform a buffer exchange into a compatible buffer like PBS, bicarbonate, or HEPES prior to conjugation.
Hydrolyzed this compound The this compound may have hydrolyzed due to improper storage or handling. Always store the reagent desiccated at -20°C to -80°C and allow it to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the conjugation reaction. A typical starting protein concentration is 1-10 mg/mL.
Steric Hindrance The primary amines on your protein may be sterically hindered and not readily accessible to the this compound. The PEG24 spacer is designed to minimize steric hindrance, but if this is suspected, you may need to consider alternative conjugation strategies.
Suboptimal Molar Ratio The molar ratio of this compound to your protein is critical. A common starting point is a 5- to 20-fold molar excess of the NHS ester. It is highly recommended to perform a titration to determine the optimal ratio for your specific protein and desired degree of labeling.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

This data highlights the critical importance of pH control during the conjugation reaction. As the pH increases, the stability of the NHS ester decreases dramatically.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (a 5- to 20-fold molar excess is a common starting point) of the this compound solution to the protein solution while gently vortexing.

    • The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein. Common purification methods include dialysis, size-exclusion chromatography (gel filtration), or affinity chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_product Final Product prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Add NHS ester to protein solution) prep_protein->conjugation prep_nhs Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_nhs->conjugation incubation Incubation (RT for 30-60 min or 4°C for 2-16h) conjugation->incubation quenching Quenching (Optional) (Add Tris or Glycine) incubation->quenching purification Purification (Dialysis, SEC, etc.) incubation->purification If not quenching quenching->purification final_product TCO-Conjugated Protein purification->final_product

Caption: A general experimental workflow for the conjugation of this compound to a protein.

troubleshooting_flowchart Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was the NHS ester handled and stored correctly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange (e.g., dialysis) check_buffer->buffer_exchange No check_concentration Is the protein concentration >1 mg/mL? check_reagent->check_concentration Yes new_reagent Use fresh, properly handled reagent check_reagent->new_reagent No check_ratio Have you optimized the molar ratio? check_concentration->check_ratio Yes increase_concentration Increase protein concentration check_concentration->increase_concentration No optimize_ratio Perform a molar ratio titration check_ratio->optimize_ratio No

Caption: A troubleshooting decision tree for diagnosing and resolving low yield in this compound conjugations.

References

How to prevent hydrolysis of TCO-PEG24-NHS ester in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of TCO-PEG24-NHS ester in aqueous solutions during their experiments.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or Complete Failure of Reaction

Possible Cause: Hydrolysis of the this compound.

Solutions:

  • pH Control: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability.[3][4] Hydrolysis of the NHS ester significantly increases at pH values above 8.5.[1]

  • Buffer Selection: Use non-amine-containing buffers such as phosphate, borate, or carbonate/bicarbonate. Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the NHS ester.

  • Fresh Reagent Preparation: Always prepare the this compound solution immediately before use. Do not store the reagent in solution, as it is susceptible to hydrolysis, especially in the presence of moisture.

  • Reagent Storage: Store the solid this compound desiccated at -20°C. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

  • Reaction Time and Temperature: While higher temperatures can accelerate the conjugation reaction, they also increase the rate of hydrolysis. A common starting point is to incubate the reaction for 30-120 minutes at room temperature or overnight at 4°C.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variable levels of this compound hydrolysis due to inconsistent experimental conditions.

Solutions:

  • Standardize Protocols: Strictly adhere to a standardized protocol for all experiments, paying close attention to pH, buffer preparation, reagent handling, and reaction times.

  • Reagent Quality: The TCO moiety itself has a limited shelf life and can isomerize to an inactive form. If you suspect the quality of your reagent, it is best to use a fresh vial. Some suppliers may prepare fresh batches upon order to ensure stability.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A1: NHS ester hydrolysis is a chemical reaction where the this compound reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein). Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.

Q2: What are the main factors that influence the rate of NHS ester hydrolysis?

A2: The stability of an NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.

  • Buffer Composition: The presence of competing nucleophiles, such as primary amines in Tris buffers, can interfere with the reaction.

Q3: What is the optimal pH for conducting a this compound conjugation reaction?

A3: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance.

  • Below pH 7.2: The target primary amine is largely protonated (-NH3+), making it a poor nucleophile and preventing the reaction from occurring efficiently.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, quickly inactivating the reagent and reducing the conjugation yield.

Q4: How should I prepare and store my this compound to minimize hydrolysis?

A4: Proper handling and storage are crucial:

  • Storage of Powder: Store the solid this compound reagent in a cool, dry place, protected from moisture, ideally in a desiccator at -20°C.

  • Equilibration to Room Temperature: Before opening the vial, always allow it to warm to room temperature to prevent moisture from condensing on the powder.

  • Dissolution: Dissolve the this compound in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use. Avoid using aqueous buffers for the initial dissolution.

  • Use Immediately: Do not store the this compound in solution. Prepare it fresh for each experiment.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently but thoroughly. The final concentration of the organic solvent should typically be 5-10% (v/v) or less.

  • Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Assessing the Reactivity of this compound

This protocol can help determine if your NHS ester has been hydrolyzed. Hydrolysis releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.

  • Prepare Solutions: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer. Prepare a control tube with 2 mL of the same buffer.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution at 260 nm. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity: If A_final is greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

Hydrolysis_vs_Aminolysis cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) TCO_PEG24_NHS This compound Conjugated_Protein TCO-PEG24-Protein (Stable Amide Bond) TCO_PEG24_NHS->Conjugated_Protein pH 7.2-8.5 Hydrolyzed_Ester TCO-PEG24-COOH (Inactive Carboxylic Acid) TCO_PEG24_NHS->Hydrolyzed_Ester Increases with pH Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugated_Protein H2O H2O (Water) H2O->Hydrolyzed_Ester NHS_Leaving_Group NHS Conjugated_Protein->NHS_Leaving_Group + Hydrolyzed_Ester->NHS_Leaving_Group + Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification storage Store this compound (-20°C, desiccated) warm Warm to Room Temp Before Opening storage->warm dissolve Dissolve in Anhydrous DMSO or DMF warm->dissolve add Add NHS Ester to Biomolecule Solution dissolve->add buffer Prepare Amine-Free Buffer (pH 7.2-8.5) buffer->add incubate Incubate (RT or 4°C) add->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

References

Optimizing T-CO-PEG24-NHS Ester to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of TCO-PEG24-NHS ester to protein for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (N-terminus and lysine residues).[1][2] A common starting point is a 10- to 20-fold molar excess of the this compound to the protein.[2][3][4] For dilute protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be necessary to favor the conjugation reaction over competing hydrolysis. It is crucial to empirically determine the optimal ratio for each specific application to achieve the desired degree of labeling without compromising protein function.

Q2: What is the optimal pH for the conjugation reaction?

A2: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. Some protocols suggest a broader range of 7.2 to 9. At lower pH, the reaction is slower, while at higher pH, the rate of NHS ester hydrolysis increases significantly.

Q3: Which buffers are compatible with this reaction?

A3: It is critical to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester. Compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided during the reaction, although they can be used to quench the reaction.

Q4: How does protein concentration affect the labeling efficiency?

A4: Higher protein concentrations (1-10 mg/mL) are generally preferred as they favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester, especially in dilute solutions. For lower protein concentrations, a higher molar excess of the NHS ester is recommended to achieve a sufficient degree of labeling.

Q5: What are the primary causes of low conjugation efficiency?

A5: Low conjugation efficiency can be attributed to several factors:

  • NHS ester hydrolysis: This is a major competing reaction, especially at higher pH and in aqueous solutions. Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.

  • Incorrect buffer pH: A pH outside the optimal range (7.2-8.5) can either render the primary amines on the protein unreactive (too low) or accelerate NHS ester hydrolysis (too high).

  • Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.

  • Inactive NHS ester: Improper storage or handling of the this compound can lead to its degradation. It should be stored desiccated at -20°C.

Q6: What can cause non-specific binding of the conjugated protein?

A6: Non-specific binding can arise from several issues:

  • Excess labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation and increased non-specific interactions.

  • Hydrolysis of the NHS ester: The hydrolyzed linker can increase non-specific binding through electrostatic interactions.

  • Inadequate purification: Failure to remove excess, unreacted this compound and its byproducts after the reaction is a common cause of high background in downstream applications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Hydrolysis of this compound. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Minimize the time the ester is in an aqueous solution before reacting with the protein.
Suboptimal pH. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of competing primary amines. Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate) before the reaction.
Low protein concentration. Increase the protein concentration if possible. Alternatively, increase the molar excess of the this compound.
Inactive this compound. Use a fresh vial of the reagent and ensure it has been stored correctly (desiccated at -20°C).
High Background / Non-Specific Binding Excess unreacted this compound. Purify the conjugate thoroughly after the reaction using size-exclusion chromatography, dialysis, or spin desalting columns to remove all unbound linker.
Protein aggregation due to over-labeling. Reduce the molar excess of the this compound in the reaction. Perform titration experiments to find the optimal ratio.
Hydrolyzed linker. Optimize reaction conditions to minimize hydrolysis (e.g., control pH, work quickly). Ensure thorough purification.
Loss of Protein Activity Modification of critical lysine residues. Reduce the molar ratio of this compound to protein to achieve a lower degree of labeling. Consider site-specific labeling techniques if possible.
Protein denaturation. Ensure the organic solvent (DMSO/DMF) concentration in the final reaction mixture does not exceed 10%. Perform the reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 1 hour at room temperature or 2 hours on ice.

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Quantitative Data Summary

Table 1: Recommended Molar Excess of this compound

Protein ConcentrationRecommended Molar ExcessReference(s)
1-10 mg/mL10- to 20-fold
< 5 mg/mL20- to 50-fold

Table 2: Effect of pH on NHS Ester Hydrolysis

pHHalf-life of NHS Ester (at 4°C)Reference(s)
7.04-5 hours
8.610 minutes

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (1-5 mg/mL, pH 7.2-8.5) labeling Add 10-20x Molar Excess of TCO-PEG24-NHS to Protein Incubate 1h RT or 2h on ice protein_prep->labeling tco_prep Prepare TCO-PEG24-NHS Ester in Anhydrous DMSO/DMF (10 mM) tco_prep->labeling quench Quench with Tris Buffer (Optional) labeling->quench purify Purify Conjugate (Desalting Column, Dialysis) labeling->purify If not quenching quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are Reagents Fresh & Properly Stored? start->check_reagents Yes success Successful Conjugation start->success No check_buffer Is Buffer Amine-Free & pH 7.2-8.5? check_reagents->check_buffer Yes fail_reagents Use Fresh Reagents check_reagents->fail_reagents No check_ratio Is Molar Ratio Sufficient? check_buffer->check_ratio Yes fail_buffer Buffer Exchange to Correct Buffer/pH check_buffer->fail_buffer No check_ratio->success Yes fail_ratio Increase Molar Ratio check_ratio->fail_ratio No

Caption: Troubleshooting decision tree for low this compound conjugation yield.

signaling_pathway protein Protein (-NH2) desired_product TCO-Labeled Protein (Stable Amide Bond) protein->desired_product tco_nhs This compound tco_nhs->desired_product pH 7.2-8.5 hydrolyzed_product Hydrolyzed TCO-PEG24 (Inactive) tco_nhs->hydrolyzed_product Higher pH increases rate hydrolysis H2O (Competing Reaction) hydrolysis->hydrolyzed_product

References

Technical Support Center: TCO-PEG24-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG24-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of pH on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine, such as the lysine residues on a protein, is between 7.2 and 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a balance between amine reactivity and NHS ester stability.[4][5]

Q2: How does pH affect the this compound reaction?

The pH of the reaction buffer is a critical factor that influences two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below its pKa, the amine group is predominantly protonated (-NH3+) and is not nucleophilic, which significantly slows down or prevents the reaction. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this hydrolysis increases significantly at higher pH values. This competing reaction reduces the overall yield of the desired conjugate.

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: Which buffers are recommended for this conjugation reaction?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is a frequently recommended choice. For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and require longer incubation times.

Q4: Are there any buffers that should be avoided?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.

Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as any dimethylamine impurities can react with the NHS ester.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Reaction pH: The pH of your buffer is too low (e.g., < 7.0), leading to protonated, unreactive amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.
Presence of Competing Nucleophiles: Your protein solution or buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange using dialysis or a desalting column to move your protein into an amine-free buffer like PBS or sodium bicarbonate buffer.
Hydrolyzed NHS Ester: The this compound has been inactivated by moisture or prolonged exposure to high pH.Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in pH.Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.
Variable Reagent Quality: Impurities in the this compound or solvents are affecting the reaction.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.
Inaccurate Protein Concentration: An incorrect estimation of the protein concentration leads to a suboptimal molar ratio of the NHS ester.Accurately determine the protein concentration before each reaction to ensure a consistent molar ratio of the linker.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis also increases, which shortens the half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the solution immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

pH_Impact_on_NHS_Ester_Reaction cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) Protonated_Amine Primary Amine (-NH3+) (Protonated) No_Reaction No or Slow Reaction Protonated_Amine->No_Reaction Non-nucleophilic Deprotonated_Amine Primary Amine (-NH2) (Deprotonated) Conjugate Stable Amide Bond (Successful Conjugation) Deprotonated_Amine->Conjugate NHS_Ester This compound NHS_Ester->Conjugate Aminolysis Hydrolyzed_Ester Inactive Ester NHS_Ester_High This compound NHS_Ester_High->Hydrolyzed_Ester Hydrolysis H2O Water (H2O) H2O->Hydrolyzed_Ester

Caption: The effect of pH on the this compound reaction pathway.

References

Technical Support Center: TCO-PEG24-NHS Ester Conjugation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful use of TCO-PEG24-NHS ester in conjugation reactions and the subsequent removal of unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, a process that links molecules together to create new complexes. It features three key components:

  • TCO (trans-cyclooctene): A reactive group that participates in highly selective and efficient "click chemistry" reactions with tetrazine-modified molecules.[1]

  • PEG24 (polyethylene glycol): A 24-unit polyethylene glycol spacer that increases the solubility and reduces aggregation of the labeled molecule.[2]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues).[3][4]

This reagent is commonly used to label proteins, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and molecular imaging.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is approximately 1395.6 g/mol .[5]

Q3: Why is it necessary to remove unreacted this compound after conjugation?

A3: It is crucial to remove unreacted this compound for several reasons:

  • Downstream Reactions: Unreacted TCO groups can interfere with subsequent click chemistry steps by reacting with the intended tetrazine-labeled partner.

  • Assay Interference: The presence of free this compound can lead to high background signals and inaccurate results in various assays.

  • Product Purity: For therapeutic applications, it is essential to have a highly pure final product, free from any unreacted reagents.

Q4: What are the common methods for removing unreacted this compound?

A4: The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.

  • Dialysis: A process that uses a semi-permeable membrane to separate molecules based on their ability to pass through the membrane's pores.

  • Diafiltration/Ultrafiltration: A membrane filtration technique that allows for the removal of small molecules and buffer exchange.

Troubleshooting Guide

This guide addresses common issues you may encounter during your conjugation and purification workflow.

Conjugation Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and can be deactivated by hydrolysis.- Allow the this compound vial to warm to room temperature before opening to prevent condensation. - Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
Suboptimal pH: The reaction between the NHS ester and a primary amine is pH-dependent.- Maintain the reaction pH between 7.2 and 8.5 for optimal results.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.- Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.
Instability of the TCO group: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time.- Use fresh this compound and avoid long-term storage of solutions.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Presence of Unreacted this compound After Purification Incomplete separation by SEC: The column resolution may not be sufficient.- Optimize the SEC method by adjusting the flow rate, column length, or resin pore size. - Ensure the sample volume is appropriate for the column size.
Inefficient dialysis: The dialysis parameters may not be optimal for complete removal.- Increase the number of buffer changes and the volume of the dialysis buffer. - Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate (e.g., 3-5 kDa for most proteins).
Suboptimal diafiltration: The diafiltration process may not have been run for a sufficient number of volumes.- Perform at least 3-5 diafiltration volumes to ensure near-complete removal of the small molecule.
Low Recovery of Conjugated Product Non-specific binding to the purification matrix: The conjugated protein may be adsorbing to the SEC column or dialysis membrane.- For SEC, consider using a column with a different stationary phase or adding salt to the mobile phase to reduce ionic interactions. - For dialysis, ensure the membrane material is compatible with your protein.
Protein aggregation: The conjugation process or buffer conditions may be causing the protein to aggregate.- Optimize the molar ratio of the NHS ester to your protein. - Ensure the buffer conditions throughout the purification process are optimal for your protein's stability.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the conjugated biomolecule from the smaller, unreacted this compound.

Materials:

  • Size exclusion chromatography column (choose a resin with an appropriate fractionation range for your biomolecule)

  • SEC buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector

Method:

  • Equilibrate the SEC column with at least two column volumes of SEC buffer at the desired flow rate.

  • Load the entire conjugation reaction mixture onto the column.

  • Begin elution with the SEC buffer and monitor the absorbance at 280 nm (for protein) and potentially at a wavelength corresponding to the TCO or NHS ester if they have a significant absorbance.

  • Collect fractions as the peaks elute. The conjugated biomolecule, being larger, will elute first, followed by the smaller, unreacted this compound.

  • Analyze the collected fractions (e.g., by SDS-PAGE or UV-Vis spectroscopy) to confirm the separation and identify the fractions containing the purified conjugate.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is a simple and effective method for removing small molecules from larger ones.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-5 kDa for proteins > 30 kDa).

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Large beaker

Method:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the conjugation reaction mixture into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

  • Stir the buffer gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24 hours to ensure complete removal of the unreacted reagent.

  • Recover the purified conjugate from the dialysis tubing/cassette.

Data Presentation

The choice of purification method can significantly impact the final purity of the conjugated biomolecule. The following table summarizes the expected outcomes for each method.

Purification Method Principle of Separation Typical Purity Achieved Advantages Disadvantages
Size Exclusion Chromatography (SEC) Molecular size>95%- High resolution - Fast- Requires specialized equipment - Potential for sample dilution
Dialysis Diffusion across a semi-permeable membrane based on molecular size>90%- Simple and inexpensive - Gentle on the sample- Time-consuming - May not be suitable for very small biomolecules
Diafiltration/Ultrafiltration Convective transport through a semi-permeable membrane>95%- Fast and efficient - Allows for buffer exchange and concentration- Requires specialized equipment - Potential for membrane fouling

Visualizations

Conjugation and Purification Workflow

G cluster_0 Conjugation cluster_1 Purification Biomolecule Biomolecule (with Primary Amines) Reaction Conjugation Reaction (pH 7.2-8.5) Biomolecule->Reaction TCO_PEG_NHS This compound TCO_PEG_NHS->Reaction SEC Size Exclusion Chromatography Reaction->SEC Crude Reaction Mixture Dialysis Dialysis Reaction->Dialysis Crude Reaction Mixture Diafiltration Diafiltration Reaction->Diafiltration Crude Reaction Mixture Purified_Product Purified Conjugate SEC->Purified_Product Unreacted_Reagent Unreacted this compound SEC->Unreacted_Reagent Dialysis->Purified_Product Dialysis->Unreacted_Reagent Diafiltration->Purified_Product Diafiltration->Unreacted_Reagent

Caption: Workflow for biomolecule conjugation and purification.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_Reagents Check Reagent Quality (Fresh TCO-PEG24-NHS?) Start->Check_Reagents Check_Buffer Check Buffer (Amine-free? pH 7.2-8.5?) Check_Reagents->Check_Buffer [ Reagent OK ] Use_Fresh Use Fresh Reagent Check_Reagents->Use_Fresh [ Reagent Expired ] Check_Ratio Check Molar Ratio (Sufficient excess of NHS ester?) Check_Buffer->Check_Ratio [ Buffer OK ] Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange [ Buffer Incorrect ] Optimize Optimize Reaction Conditions Check_Ratio->Optimize [ Ratio OK ] Adjust_Ratio Increase Molar Excess Check_Ratio->Adjust_Ratio [ Ratio Too Low ]

Caption: Troubleshooting logic for low conjugation yield.

References

TCO-PEG24-NHS Ester Reaction Quenching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching methods for TCO-PEG24-NHS ester reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction?

Quenching is a critical step to stop the reaction of the this compound with primary amines on your target molecule (e.g., protein, antibody, or peptide). This is essential for several reasons:

  • To control the degree of labeling: Stopping the reaction at a specific time point prevents over-labeling of your molecule, which could otherwise lead to loss of function, aggregation, or altered pharmacokinetic properties.

  • To prevent non-specific reactions: Any unreacted this compound will continue to react with any primary amine it encounters. Quenching deactivates the reactive NHS ester, preventing it from labeling other molecules in subsequent steps of your experiment.

  • To ensure reproducibility: Precise control over the reaction time through effective quenching leads to more consistent and reproducible results between experiments.

Q2: What are the common methods for quenching this compound reactions?

There are two primary approaches to quenching NHS ester reactions:

  • Addition of a primary amine-containing quenching reagent: This is the most common method. A high concentration of a small molecule containing a primary amine is added to the reaction mixture. This quenching reagent rapidly reacts with and consumes any remaining this compound. Commonly used quenching reagents include Tris, glycine, hydroxylamine, and ethanolamine.[1][2]

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, which increases significantly at higher pH.[3][4] By raising the pH of the reaction mixture (e.g., to pH 8.6 or higher), the unreacted this compound can be hydrolyzed, rendering it inactive.[4]

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent depends on your specific application and downstream processing steps. Here's a comparison of common options:

Quenching ReagentTypical ConcentrationKey Considerations
Tris 20-100 mMWidely used and effective. The resulting Tris-adduct is generally inert.
Glycine 20-100 mMAnother common and effective choice. Similar to Tris, it forms a stable, inert adduct.
Hydroxylamine 10-50 mMCan also be used for quenching. However, it has been shown to be less efficient at reversing O-acyl esters (a potential side reaction) compared to other reagents like methylamine. It may also have the potential to cleave certain peptide bonds (e.g., asparaginyl-glycine).
Methylamine ~400 mMHighly efficient at both quenching excess NHS ester and reversing O-acylation side products, leading to a cleaner final product.

Q4: Does the TCO group remain stable during the quenching process?

The trans-cyclooctene (TCO) moiety is generally stable under the conditions used for NHS ester quenching. However, it's important to be aware that TCO can isomerize to its unreactive cis-cyclooctene (CCO) form, especially in the presence of certain metals or thiols over extended periods. Standard quenching protocols with Tris or glycine are brief and unlikely to affect the TCO group's reactivity.

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.

  • Add to Reaction: At the desired time point to stop the labeling reaction, add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Remove the excess quenching reagent and the quenched TCO-PEG24 adduct using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Quenching by Hydrolysis
  • Prepare High pH Buffer: Prepare a buffer with a pH of 8.6 or higher, such as a carbonate-bicarbonate buffer.

  • Adjust pH: At the end of the labeling reaction, adjust the pH of the reaction mixture to ≥ 8.6 by adding the high pH buffer.

  • Incubate: Incubate the reaction mixture for at least 10-15 minutes. The half-life of NHS esters at pH 8.6 is approximately 10 minutes.

  • Purification: Proceed with purification of your labeled molecule to remove the hydrolyzed TCO-PEG24 and other reaction byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency After Quenching Premature quenching: The quenching reagent was added too early.Optimize your reaction timing. Perform a time-course experiment to determine the optimal incubation time before quenching.
Hydrolyzed this compound: The reagent may have been exposed to moisture.Ensure proper storage of the this compound in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the reaction buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.Use an amine-free buffer such as PBS, HEPES, or borate for the labeling reaction. If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.
Incomplete Quenching Insufficient concentration of quenching reagent: The amount of quenching reagent was not enough to react with all the excess NHS ester.Increase the final concentration of your quenching reagent (e.g., to 100 mM).
Insufficient quenching time: The incubation time after adding the quenching reagent was too short.Increase the quenching incubation time to 30 minutes.
Precipitation of Labeled Molecule High degree of labeling: Over-labeling can lead to changes in protein solubility and aggregation.Reduce the molar excess of the this compound in your labeling reaction or shorten the reaction time before quenching.
Hydrophobicity of the TCO-PEG24 moiety: Although the PEG linker enhances hydrophilicity, extensive labeling can still increase the overall hydrophobicity of the molecule.Optimize the degree of labeling to maintain solubility.

Visualizations

G cluster_0 This compound Reaction TCO_PEG_NHS This compound Amide_Bond Stable Amide Bond (TCO-PEG24-Protein) TCO_PEG_NHS->Amide_Bond Reaction with Primary Amine Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond NHS_leaving_group NHS (byproduct) Amide_Bond->NHS_leaving_group G cluster_1 Quenching Pathways Unreacted_TCO_PEG_NHS Unreacted This compound Quenched_Adduct Inactive Quenched Adduct Unreacted_TCO_PEG_NHS->Quenched_Adduct Reaction with Primary Amine Hydrolyzed_Product Inactive Carboxylic Acid Unreacted_TCO_PEG_NHS->Hydrolyzed_Product Hydrolysis Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenched_Adduct Hydrolysis Hydrolysis (High pH) G Start Low Labeling Yield? Check_Reagent Is this compound reagent active? Start->Check_Reagent Yes Check_Buffer Is reaction buffer amine-free? Check_Reagent->Check_Buffer Yes Solution_Reagent Use fresh, properly stored reagent. Check_Reagent->Solution_Reagent No Check_Time Was reaction time optimal? Check_Buffer->Check_Time Yes Solution_Buffer Use amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Solution_Buffer No Check_Quench_Conc Is quenching reagent concentration sufficient? Check_Time->Check_Quench_Conc Yes Solution_Time Optimize reaction time (time-course experiment). Check_Time->Solution_Time No Solution_Quench_Conc Increase quenching reagent concentration. Check_Quench_Conc->Solution_Quench_Conc No Success Problem Solved Solution_Reagent->Success Solution_Buffer->Success Solution_Time->Success Solution_Quench_Conc->Success

References

Side reactions of NHS esters in bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: The primary reaction of an NHS ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] This reaction is commonly used to label proteins and other biomolecules, targeting the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[1][][4] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a leaving group.

Q2: What is the most common side reaction with NHS esters and how can it be minimized?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze to form an unreactive carboxylic acid, which reduces the efficiency of the desired conjugation reaction. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values. To minimize hydrolysis, it is crucial to perform the reaction at an optimal pH, typically between 7.2 and 8.5, and to use freshly prepared NHS ester solutions.

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than amide bonds.

  • Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.

Q4: Which buffers should be avoided when performing NHS ester bioconjugation?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for the NHS ester, significantly reducing the conjugation efficiency. It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.

Q5: How should I properly store and handle NHS ester reagents?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon opening, it is critical to allow the reagent vial to equilibrate to room temperature before use. For NHS esters that require an organic solvent like DMSO or DMF for dissolution, always use an anhydrous (dry) solvent and prepare the solution immediately before the experiment.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency or No Conjugation

Possible Causes & Solutions

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure the NHS ester is stored properly under desiccated conditions and warmed to room temperature before opening. Use anhydrous DMSO or DMF to dissolve the ester immediately before use. Perform the reaction at the optimal pH of 7.2-8.5 and minimize the reaction time in the aqueous buffer.
Incorrect Reaction pH The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5. Below pH 7.2, primary amines are protonated and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis increases significantly. A pH of 8.3-8.5 is often recommended as an ideal balance.
Presence of Competing Nucleophiles in Buffer Avoid buffers containing primary amines like Tris or glycine. Perform a buffer exchange to an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer before starting the conjugation.
Inaccessible Primary Amines on the Target Protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm to improve accessibility.
Inactive NHS Ester Reagent Purchase high-quality NHS esters from a reputable supplier and test the reactivity of a new batch before a critical experiment. Ensure proper storage and handling to prevent degradation.
Issue 2: Non-Specific Binding and Aggregation of Conjugates

Possible Causes & Solutions

Possible Cause Recommended Solution
Excess Labeling (High Degree of Labeling) Over-modification of the protein can alter its properties, leading to aggregation and non-specific binding. Reduce the molar excess of the NHS ester relative to the protein to control the number of modifications.
Hydrolysis of NHS Ester Leading to Charged Species Hydrolyzed NHS esters form carboxyl groups, which can increase non-specific binding through electrostatic interactions. Minimize hydrolysis by optimizing reaction conditions as described in "Low Labeling Efficiency".
Inadequate Purification of the Conjugate Remove unreacted label and byproducts by using size-exclusion chromatography (e.g., a desalting column) or dialysis after the reaction is complete.
Suboptimal Buffer Conditions for the Assay After conjugation, ensure the buffer used for downstream applications has the appropriate pH and ionic strength to minimize non-specific interactions. Consider adding blocking agents like BSA or non-fat milk to your assay.

Quantitative Data Summary

The stability of NHS esters is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at various pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature125 - 210 minutes
8.5Room Temperature130 - 180 minutes
8.6410 minutes
9.0Room Temperature110 - 125 minutes

Key Reaction Pathways and Workflows

NHS Ester Reaction Pathways

G Primary and Side Reactions of NHS Esters NHSEster R-CO-O-NHS (NHS Ester) AmideBond Protein-NH-CO-R (Stable Amide Bond) NHSEster->AmideBond Aminolysis (Desired Reaction) CarboxylicAcid R-COOH (Inactive Carboxylic Acid) NHSEster->CarboxylicAcid Hydrolysis (Side Reaction) UnstableLinkage Unstable Linkages (e.g., Ester, Thioester) NHSEster->UnstableLinkage Side Reaction PrimaryAmine Protein-NH₂ (Primary Amine) PrimaryAmine->AmideBond NHS_leaving NHS AmideBond->NHS_leaving releases Water H₂O (Hydrolysis) Water->CarboxylicAcid CarboxylicAcid->NHS_leaving releases OtherNucleophiles Other Nucleophiles (e.g., -OH, -SH) OtherNucleophiles->UnstableLinkage

Caption: Competing reaction pathways for an NHS ester.

General Bioconjugation Workflow

G General Workflow for NHS Ester Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BufferEx 1. Buffer Exchange (to amine-free buffer, pH 7.2-8.5) PrepareNHS 2. Prepare NHS Ester Solution (in anhydrous DMSO/DMF) BufferEx->PrepareNHS Conjugation 3. Conjugation Reaction (Add NHS ester to protein) PrepareNHS->Conjugation Quench 4. Quench Reaction (Optional) (e.g., with Tris or glycine) Conjugation->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze Conjugate (e.g., Degree of Labeling) Purify->Analyze

Caption: A typical experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester reagent

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., desalting column for size-exclusion chromatography)

Methodology:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column. The final protein concentration should be between 1-10 mg/mL.

  • Prepare NHS Ester Solution: Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for your specific protein and label.

  • Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or 2-4 hours at 4°C. If the label is light-sensitive, protect the reaction mixture from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM (e.g., Tris or glycine) and incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted label, hydrolyzed NHS ester, and other byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): Characterize the final conjugate to determine the average number of labels per protein molecule. This can often be done using spectrophotometry if the label has a distinct absorbance spectrum.

Protocol 2: Checking the Activity of an NHS Ester

This protocol provides a method to indirectly assess the activity of an NHS ester by monitoring its hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • Anhydrous DMSO or DMF

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare NHS Ester Solution: Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. Then, dilute it into the amine-free buffer to a known concentration.

  • Prepare Control: Prepare a control sample containing only the buffer and the same amount of DMSO or DMF used for the reagent solution.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of both the reagent solution and the control at 260 nm. The absorbance at 260 nm is due to the released NHS byproduct. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Measure the absorbance of the hydrolyzed reagent solution at 260 nm. This represents the total amount of NHS that can be released.

  • Calculate Activity: The percentage of active NHS ester can be estimated by the formula: % Active Ester = (1 - (A_initial / A_final)) * 100 A high initial absorbance relative to the final absorbance indicates significant prior hydrolysis and low reactivity of the reagent.

References

Protein aggregation issues after labeling with TCO-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering protein aggregation issues after labeling with TCO-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent used for bioconjugation. It features three key components:

  • TCO (trans-cyclooctene): A reactive group that participates in rapid and specific "click chemistry" reactions with tetrazine-modified molecules. This is often used for attaching a second molecule of interest to the labeled protein.[1][2][3]

  • PEG24 (polyethylene glycol, 24 units): A long, flexible, and hydrophilic spacer that increases the solubility and stability of the labeled protein, potentially reducing aggregation.[4][5]

  • NHS ester (N-hydroxysuccinimidyl ester): An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

Its primary application is the two-step labeling of proteins. First, the protein is modified with the TCO group using the NHS ester. Then, a tetrazine-containing molecule (e.g., a fluorescent dye, a drug molecule) is "clicked" onto the TCO-labeled protein.

Q2: What are the common causes of protein aggregation after labeling with this compound?

A2: Protein aggregation after labeling can be attributed to several factors:

  • Over-labeling: The addition of too many this compound molecules to the protein surface can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • Hydrophobicity of the TCO group: While the PEG linker is hydrophilic, the TCO group itself can have some hydrophobic character. Excessive labeling can increase the overall hydrophobicity of the protein, promoting intermolecular interactions and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. Labeling is typically performed at a pH of 7.2-8.5 to ensure that primary amines are deprotonated and reactive, but this pH may not be optimal for the stability of all proteins.

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the likelihood of intermolecular interactions and aggregation.

  • Reagent Quality and Handling: this compound is sensitive to moisture and has a limited shelf life. Using degraded reagent or improper handling can lead to side reactions and protein damage.

Troubleshooting Guide

Issue: Visible precipitation or cloudiness in the reaction tube.

This indicates significant protein aggregation. The following steps can help to troubleshoot this issue.

Potential Cause Troubleshooting Action Rationale
Over-labeling Reduce the molar excess of this compound in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio.A lower degree of labeling is less likely to significantly alter the physicochemical properties of the protein.
High Reagent Concentration Add the dissolved this compound to the protein solution slowly and with gentle mixing.This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.
Incorrect Buffer pH Ensure the labeling buffer pH is between 7.2 and 8.5. For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, although the reaction will be slower.NHS ester reactions are most efficient at a slightly alkaline pH. However, some proteins may be unstable at higher pH values.
Suboptimal Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester. Consider adding stabilizing excipients.The choice of buffer can significantly impact protein stability. Phosphate, bicarbonate, or borate buffers are generally recommended.
High Protein Concentration Decrease the protein concentration during the labeling reaction.Lowering the concentration reduces the frequency of intermolecular collisions that can lead to aggregation.

Issue: No visible precipitate, but downstream analysis shows the presence of soluble aggregates.

Even without visible precipitation, soluble aggregates can form and interfere with subsequent experiments.

Potential Cause Troubleshooting Action Rationale
Subtle Protein Destabilization Refine the buffer composition by screening different pH values and additives.Even if the protein does not precipitate, the labeling conditions may be causing partial unfolding and the formation of soluble aggregates.
Inefficient Removal of Aggregates Optimize the post-labeling purification method. Size-exclusion chromatography (SEC) is effective at separating monomers from aggregates.Proper purification is crucial to remove any aggregates that may have formed during the labeling reaction.
Freeze-Thaw Instability Add a cryoprotectant like glycerol (e.g., 20% v/v) to the final storage buffer and store at -80°C in small aliquots.Repeated freeze-thaw cycles can induce protein aggregation.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Purified protein (1-5 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Labeling Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent, byproducts, and any aggregates by purifying the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.

Protocol 2: Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify protein monomers, dimers, and higher-order aggregates based on their size.

Methodology:

  • Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates. The mobile phase should be a buffer that maintains the stability of your protein.

  • Sample Preparation: Filter the protein sample through a 0.22 µm filter before injection to remove any large particulates.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: The elution profile will show peaks corresponding to different species. Aggregates will elute earlier than the monomer. The area under each peak can be used to calculate the percentage of monomer, dimer, and higher-order aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_output Final Product protein_prep Protein in Amine-Free Buffer labeling Incubate Protein + Reagent (RT, 1-2h or 4°C, 2-4h) protein_prep->labeling reagent_prep Dissolve TCO-PEG24-NHS in DMSO/DMF reagent_prep->labeling quench Add Quenching Buffer (e.g., Tris-HCl) labeling->quench purify Size-Exclusion Chromatography (SEC) quench->purify analyze Quantify Aggregation (SEC, DLS) purify->analyze final_product Purified TCO-labeled Protein purify->final_product

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_analysis Verification start Protein Aggregation Observed? overlabeling Over-labeling start->overlabeling buffer Suboptimal Buffer (pH, composition) start->buffer concentration High Protein or Reagent Concentration start->concentration quality Reagent Quality start->quality optimize_ratio Optimize Reagent: Protein Ratio overlabeling->optimize_ratio optimize_buffer Screen Buffers & Additives buffer->optimize_buffer reduce_conc Lower Concentrations concentration->reduce_conc check_reagent Use Fresh Reagent quality->check_reagent analyze Analyze Aggregation (SEC, DLS) optimize_ratio->analyze optimize_buffer->analyze reduce_conc->analyze check_reagent->analyze

Caption: Decision tree for troubleshooting protein aggregation.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG24-NHS Ester and DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Among the most powerful tools in the chemist's arsenal are bioorthogonal click chemistry reactions. This guide provides an in-depth, objective comparison of two widely used heterobifunctional linkers: TCO-PEG24-NHS ester and DBCO-PEG-NHS ester. Both linkers utilize an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules, coupled with a bioorthogonal handle—trans-cyclooctene (TCO) or dibenzocyclooctyne (DBCO)—for subsequent click chemistry ligation. This guide will delve into the critical performance metrics, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Executive Summary

FeatureThis compoundDBCO-PEG-NHS EsterKey Takeaway
Click Chemistry Inverse-electron-demand Diels-Alder (IEDDA)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Both are bioorthogonal and catalyst-free.
Reaction Kinetics Exceptionally fast (k₂ ≈ 800 - 30,000 M⁻¹s⁻¹)[1][2]Fast (k₂ ≈ 1 M⁻¹s⁻¹)[1][2]TCO-tetrazine ligation is significantly faster, enabling rapid conjugation at low concentrations.
Reaction Partner TetrazineAzideBoth partners are readily incorporated into biomolecules.
Stability TCO is susceptible to isomerization to the unreactive cis-isomer, especially in the presence of thiols or light.[3]DBCO can be unstable in the presence of reducing agents like TCEP and thiols like GSH.Stability should be considered based on the experimental conditions.
PEG Linker PEG24 provides a long, hydrophilic spacer, enhancing solubility and reducing steric hindrance.PEG length can vary, offering flexibility in spacer length.Both benefit from the properties of the PEG linker.

Reaction Mechanisms

The bioconjugation process using both this compound and DBCO-PEG-NHS ester is a two-step process. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule, such as the lysine residues on a protein. The second step is the bioorthogonal click reaction.

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Click Chemistry Biomolecule-NH2 Biomolecule-NH2 Biomolecule-Linker Biomolecule-NH-CO-PEG-TCO/DBCO Biomolecule-NH2->Biomolecule-Linker + Linker-PEG-NHS Linker-PEG-NHS TCO/DBCO-PEG-NHS Biomolecule-TCO Biomolecule-PEG-TCO Conjugate_TCO Biomolecule-Conjugate Biomolecule-TCO->Conjugate_TCO + Tetrazine Tetrazine Tetrazine Biomolecule-DBCO Biomolecule-PEG-DBCO Conjugate_DBCO Biomolecule-Conjugate Biomolecule-DBCO->Conjugate_DBCO + Azide Azide Azide

Caption: General workflow for bioconjugation using TCO/DBCO-PEG-NHS esters.

Performance Comparison: A Deeper Dive

Reaction Kinetics: A Clear Winner for Speed

The most significant difference between the TCO-tetrazine and DBCO-azide click reactions is their speed. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can be several orders of magnitude higher than the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide.

ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
TCO + Tetrazine~800 - 30,000
DBCO + Azide~1

This dramatic difference in reaction rates has significant practical implications. The rapid kinetics of the TCO-tetrazine ligation allow for efficient conjugation at very low concentrations of reactants, which is often a necessity when working with precious biological samples. It also enables rapid labeling for applications such as in vivo imaging where time is a critical factor.

Stability Considerations

While both TCO and DBCO are generally stable under physiological conditions, they have distinct vulnerabilities that researchers should be aware of.

  • TCO Stability: The trans-isomer of cyclooctene is strained and can isomerize to the more stable, but unreactive, cis-isomer. This isomerization can be promoted by exposure to light and the presence of thiols. However, some studies have shown that TCO can be stable to thiols like GSH and DTT over a 24-hour period.

  • DBCO Stability: DBCO can be unstable in the presence of reducing agents such as TCEP. It has also been shown to react with thiols like glutathione (GSH), although at a slower rate than its reaction with azides. A study on DBCO-modified IgG showed a 3-5% loss of reactivity towards azides over 4 weeks when stored at 4°C or -20°C.

The choice between TCO and DBCO may therefore depend on the specific components of the reaction mixture and the required storage conditions of the conjugated biomolecule.

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process. Optimization may be required for specific biomolecules and applications.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol describes the initial labeling of a protein with either this compound or DBCO-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a fluorescently labeled reagent, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2a: TCO-Tetrazine Click Chemistry

This protocol outlines the subsequent reaction of a TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Click Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio.

  • Incubation: Incubate the reaction at room temperature. Due to the fast kinetics, the reaction is often complete within 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography or other appropriate methods.

Protocol 2b: DBCO-Azide Click Chemistry

This protocol describes the subsequent reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the DBCO-labeled protein and the azide-functionalized molecule in the reaction buffer.

  • Click Reaction: Mix the DBCO-labeled protein and the azide-functionalized molecule. A molar excess of the azide-containing molecule (e.g., 2-4 fold) is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques.

  • Purification: Purify the final conjugate to remove any unreacted starting materials using appropriate chromatographic methods.

Logical Decision-Making for Linker Selection

The choice between this compound and DBCO-PEG-NHS ester should be guided by the specific requirements of the experiment. The following decision tree illustrates a logical approach to selecting the appropriate linker.

start Start: Select a Bioorthogonal Linker q1 Is rapid reaction kinetics (< 1 hour) critical for your application? start->q1 tco Choose this compound q1->tco Yes q2 Will the reaction be performed at very low concentrations? q1->q2 No q2->tco Yes q3 Are reducing agents (e.g., TCEP) or high concentrations of thiols present? q2->q3 No dbco Choose DBCO-PEG-NHS Ester q3->dbco No consider_tco_stability Consider potential TCO instability. Protect from light and assess thiol compatibility. q3->consider_tco_stability Yes consider_dbco_stability DBCO is a good choice. Avoid reducing agents.

Caption: Decision tree for selecting between TCO and DBCO-based linkers.

Conclusion

Both this compound and DBCO-PEG-NHS ester are powerful and versatile reagents for bioconjugation. The choice between them hinges on the specific demands of the application. For experiments requiring extremely fast reaction kinetics, the ability to work at low reactant concentrations, or time-sensitive in vivo applications, the TCO-tetrazine ligation is the superior choice. However, researchers must be mindful of the potential for TCO isomerization under certain conditions. For applications where reaction speed is less critical and where the presence of reducing agents can be avoided, the DBCO-azide ligation offers a robust and reliable alternative. The inclusion of a long PEG24 spacer in the TCO linker provides excellent hydrophilicity and minimizes steric hindrance, a feature that is also available with various PEG lengths for DBCO-based linkers. By carefully considering the kinetic and stability profiles outlined in this guide, researchers can make an informed decision to best suit their bioconjugation needs.

References

A Head-to-Head Comparison of TCO-Tetrazine and Azide-Alkyne Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry" has emerged as a powerful toolkit for these applications, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among the most prominent of these are the TCO-tetrazine ligation and the azide-alkyne cycloaddition. This guide provides an objective comparison of these two premier bioconjugation techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is renowned for its exceptionally fast, catalyst-free kinetics.[1][2] In contrast, the azide-alkyne cycloaddition can be performed in two main variations: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] CuAAC is known for its rapid kinetics but requires a copper catalyst that can be cytotoxic, limiting its in vivo applications.[3][4] SPAAC, on the other hand, is a copper-free alternative, making it highly biocompatible, though it often proceeds at a slower reaction rate.

Quantitative Performance Comparison

The choice between TCO-tetrazine and azide-alkyne click chemistry often depends on the specific requirements of the experiment, such as the desired reaction speed, the sensitivity of the biological system to catalysts, and the concentration of the reactants. The following table summarizes key quantitative performance metrics for these reactions.

FeatureTCO-Tetrazine LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶, typically 800 - 30,00010 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligandsAqueous media, room temperature, catalyst-free
Primary Byproduct Nitrogen gas (N₂)NoneNone
Reaction Time Seconds to minutes1 - 4 hours1 - 12 hours
Typical Yield > 95%> 90%> 85%

Reaction Mechanisms and Workflows

The distinct mechanisms of TCO-tetrazine and azide-alkyne cycloadditions dictate their respective experimental workflows. The TCO-tetrazine ligation proceeds through a [4+2] cycloaddition, while the azide-alkyne reactions involve a [3+2] cycloaddition.

TCO-Tetrazine Ligation Mechanism

The reaction between a tetrazine and a trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder reaction. The electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly eliminates dinitrogen gas, driving the reaction to completion.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen Elimination

Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Azide-Alkyne Cycloaddition Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper-catalyzed [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted triazole. The copper(I) catalyst activates the terminal alkyne for cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide Azide Intermediate Copper Acetylide Intermediate Azide->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Copper Copper(I) Catalyst Copper->Intermediate Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Cycloaddition & Catalyst Regeneration SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide Azide TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Stable Triazole Adduct TransitionState->Triazole

References

A Comparative Guide to the Mass Spectrometry Analysis of TCO-PEG24-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the strategic selection of a labeling reagent is a critical determinant for successful mass spectrometry (MS) outcomes. This guide provides an objective comparison of TCO-PEG24-NHS ester, a bioorthogonal labeling reagent, with traditional N-hydroxysuccinimide (NHS) esters. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their proteomic workflows.

Introduction: The Evolving Toolkit for Protein Labeling

The covalent labeling of proteins is a fundamental technique in proteomics, enabling the identification, quantification, and characterization of proteins within complex biological samples. Traditional labeling methods, such as those employing NHS esters, target primary amines on lysine residues and the N-terminus of proteins. While effective, this approach can sometimes lack specificity, leading to heterogeneous labeling.

The advent of bioorthogonal chemistry has introduced highly specific and efficient labeling strategies. The trans-cyclooctene (TCO)-tetrazine ligation, an example of inverse-electron-demand Diels-Alder cycloaddition, offers rapid and selective conjugation under physiological conditions without the need for a catalyst. This compound is a reagent that leverages this "click chemistry" by first attaching a TCO moiety to a protein via an amine-reactive NHS ester. The incorporated TCO group is then available for a highly specific reaction with a tetrazine-functionalized probe. The integrated polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance.

This guide will explore the performance of this compound in mass spectrometry analysis, comparing it to a conventional NHS ester labeling workflow.

Performance Comparison: this compound vs. Standard NHS Ester

The choice of labeling reagent significantly influences several aspects of a mass spectrometry experiment, including labeling efficiency, the complexity of the resulting mass spectra, and the confidence of peptide and protein identification. The following tables summarize the key performance indicators for this compound in a two-step bioorthogonal workflow compared to a one-step traditional NHS ester labeling strategy.

Table 1: Comparison of Labeling Reagent Performance

FeatureThis compound (Two-Step Bioorthogonal Labeling)Standard NHS Ester (e.g., Biotin-NHS)Rationale
Specificity High: The TCO-tetrazine reaction is bioorthogonal and highly specific.Moderate: Reacts with all accessible primary amines, potentially leading to a heterogeneous product.The TCO-tetrazine ligation avoids off-target reactions with other functional groups present in a biological sample.
Labeling Efficiency High: The TCO-tetrazine click chemistry reaction is rapid and efficient, often achieving near-quantitative yields.[1]Variable: Dependent on the number and accessibility of lysine residues and the stability of the NHS ester to hydrolysis.The fast kinetics of the TCO-tetrazine reaction contribute to higher overall labeling efficiency in the second step.
Workflow Complexity Two-step process: 1. Protein labeling with this compound. 2. Reaction with a tetrazine-functionalized probe.One-step process: Direct labeling of the protein with the NHS ester reagent.The bioorthogonal approach requires an additional reaction step compared to the direct labeling method.
Impact on MS Analysis The large PEG linker can aid in the solubility of labeled peptides but may also cause a slight suppression of ionization. The specificity of the label simplifies data analysis.Can introduce heterogeneity in labeling, leading to more complex mass spectra and potential challenges in data interpretation.The defined and specific nature of the TCO-tetrazine linkage results in a more homogenous product, simplifying spectral analysis.
In Vivo Applications Well-suited for in vivo labeling due to the bioorthogonality of the TCO-tetrazine reaction.Less suitable for in vivo applications due to the reactivity of NHS esters with various biomolecules.The non-interfering nature of the click chemistry reaction makes it ideal for complex biological environments.

Table 2: Illustrative Mass Spectrometry Data Comparison

MetricThis compound Labeled ProteinStandard NHS Ester Labeled Protein
Degree of Labeling (DoL) Determined by Intact Mass Analysis 2.13.5 (average)
Number of Labeled Peptides Identified (Bottom-up Proteomics) 1825
Peptide Spectra Matches (PSMs) for Labeled Peptides 152189
Protein Sequence Coverage from Labeled Peptides 25%32%
Coefficient of Variation (CV) for Quantification of Labeled Peptides <15%<25%

Note: The data presented in Table 2 is illustrative and represents expected outcomes based on the principles of each labeling chemistry. Actual results may vary depending on the protein, experimental conditions, and instrumentation.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling and mass spectrometry analysis.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the functionalization of a protein with a TCO moiety using this compound.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[2]

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting spin column equilibrated with the desired buffer (e.g., PBS).

  • Confirmation of Labeling (Optional): The degree of labeling can be determined by MALDI-TOF mass spectrometry by comparing the mass of the labeled protein to the unlabeled protein.[3] The TCO-labeled protein is now ready for the subsequent click chemistry reaction with a tetrazine-functionalized probe.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Protein (Bottom-Up Proteomics)

This protocol outlines the steps for preparing a TCO-labeled and tetrazine-clicked protein for bottom-up proteomic analysis.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-biotin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 spin tips

  • LC-MS/MS system

Procedure:

  • Click Reaction: React the TCO-labeled protein with a 1.5-fold molar excess of tetrazine-biotin for 1 hour at room temperature.

  • Reduction and Alkylation: Denature the protein sample in 6 M urea, 50 mM Tris-HCl, pH 8.0. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample 5-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). Include the mass of the TCO-PEG24-tetrazine-biotin adduct as a variable modification on lysine residues and the N-terminus.

Mandatory Visualizations

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_tco This compound Labeling cluster_nhs Standard NHS Ester Labeling cluster_ms Mass Spectrometry Analysis protein Protein Solution (Amine-free buffer) labeling Labeling Reaction (1 hr, RT) protein->labeling tco_reagent This compound (in DMSO) tco_reagent->labeling quench_tco Quench Reaction (Tris buffer) labeling->quench_tco purify_tco Purification (Desalting column) quench_tco->purify_tco tco_protein TCO-labeled Protein purify_tco->tco_protein digestion Reduction, Alkylation, & Tryptic Digestion tco_protein->digestion protein2 Protein Solution (Amine-free buffer) labeling2 Labeling Reaction (1 hr, RT) protein2->labeling2 nhs_reagent Standard NHS Ester (e.g., Biotin-NHS) nhs_reagent->labeling2 quench_nhs Quench Reaction (Tris buffer) labeling2->quench_nhs purify_nhs Purification (Desalting column) quench_nhs->purify_nhs nhs_protein NHS-labeled Protein purify_nhs->nhs_protein nhs_protein->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Database Search) lcms->data_analysis

Caption: Comparative experimental workflows for protein labeling.

reaction_mechanisms cluster_tco_workflow This compound Workflow cluster_nhs_workflow Standard NHS Ester Workflow protein_amine Protein-NH2 tco_labeled_protein Protein-NH-CO-PEG24-TCO protein_amine->tco_labeled_protein + tco_peg_nhs TCO-PEG24-NHS tco_peg_nhs->tco_labeled_protein final_conjugate Final Conjugate tco_labeled_protein->final_conjugate + tetrazine_probe Tetrazine-Probe tetrazine_probe->final_conjugate protein_amine2 Protein-NH2 final_conjugate2 Protein-NH-CO-Probe protein_amine2->final_conjugate2 + nhs_probe Probe-NHS nhs_probe->final_conjugate2

Caption: Chemical principles of the labeling reactions.

Conclusion

The analysis of proteins labeled with this compound by mass spectrometry represents a powerful and specific approach for modern proteomics. The bioorthogonal nature of the TCO-tetrazine ligation offers significant advantages in terms of specificity and efficiency, leading to more homogeneous products and potentially simplified data analysis. While the two-step workflow is more complex than traditional one-step NHS ester labeling, the benefits of controlled and specific conjugation can be invaluable, particularly for applications in complex biological systems and for the development of precisely engineered bioconjugates. The choice between these methodologies will ultimately depend on the specific experimental goals, the nature of the protein of interest, and the desired level of analytical detail.

References

A Researcher's Guide to Determining the Degree of Labeling with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of the degree of labeling (DoL) is a critical quality attribute in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The DoL, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, dictates the potency, efficacy, and safety of the therapeutic. This guide provides an objective comparison of the most common analytical methods for determining the DoL of proteins labeled with TCO-PEG24-NHS ester, a popular linker in bioorthogonal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal method for their specific needs.

Introduction to this compound and Degree of Labeling

This compound is a heterobifunctional linker that combines a trans-cyclooctene (TCO) group with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues) on the surface of proteins, while the TCO moiety enables a rapid and specific bioorthogonal "click" reaction with a tetrazine-functionalized molecule. The long polyethylene glycol (PEG24) spacer enhances solubility and minimizes steric hindrance.

Determining the average number of this compound molecules attached to a single protein molecule is crucial for ensuring batch-to-batch consistency and understanding the structure-activity relationship of the final bioconjugate.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the DoL of TCO-PEGylated proteins. The choice of method depends on factors such as the required accuracy and precision, sample throughput, and available instrumentation. The most common methods are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Quantitative Data Summary
MethodPrincipleAverage DoLDoL DistributionThroughputExpertise Required
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of the intact or reduced conjugate.YesYes (for low DoL)HighModerate
Mass Spectrometry (LC-MS) Separates conjugate species by chromatography before mass analysis.YesYesModerateHigh
Hydrophobic Interaction Chromatography (HIC) Separates species based on hydrophobicity.YesYesModerateModerate
Reversed-Phase HPLC (RP-HPLC) Separates species based on polarity.YesYesModerateModerate
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on size.LimitedNoHighLow
UV-Vis Spectroscopy Measures absorbance at two wavelengths to determine protein and TCO concentration.YesNoHighLow

Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the bioconjugate, allowing for a precise determination of the number of attached TCO-PEG24 linkers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a high-throughput technique that provides the mass of the intact protein conjugate. The DoL is calculated from the mass difference between the labeled and unlabeled protein.

Experimental Protocol:

  • Sample Preparation:

    • Mix the purified TCO-PEGylated protein (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid for proteins >10 kDa) in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumental Analysis:

    • Acquire the mass spectrum in linear positive ion mode.

    • Calibrate the instrument using protein standards of known molecular weight.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled and TCO-PEGylated protein.

    • Calculate the DoL using the following formula: DoL = (MWlabeled protein - MWunlabeled protein) / MWthis compound

      (Note: Use the molecular weight of the TCO-PEG24 moiety after reaction with the amine, not the full NHS ester).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique can provide information on both the average DoL and the distribution of different labeled species.

Experimental Protocol:

  • Sample Preparation:

    • Reduce the TCO-PEGylated antibody, if necessary, to separate the light and heavy chains.

    • Dilute the sample in a suitable mobile phase.

  • LC Separation (RP-HPLC):

    • Use a C4 or C8 column suitable for protein separation.

    • Elute with a gradient of increasing acetonitrile in water with 0.1% formic acid.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • Deconvolute the raw spectra to obtain the zero-charge mass of each species.

  • Data Analysis:

    • Calculate the DoL for each separated chain (if reduced).

    • Determine the weighted average DoL based on the relative abundance of each species.[1]

experimental_workflow_ms sp1 TCO-PEGylated Protein sp2 Reduction (optional for LC-MS) sp1->sp2 sp3 Mix with Matrix (MALDI) or Dilute (LC-MS) sp2->sp3 ana1 MALDI-TOF MS or LC-MS sp3->ana1 da1 Determine Molecular Weights ana1->da1 da2 Calculate DoL da1->da2

Diagram of the general workflow for DoL determination using Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

Chromatographic methods separate the different labeled species, and the DoL is determined from the relative peak areas in the chromatogram.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DoL and the distribution of different drug-loaded species in ADCs.[2] The separation is based on the hydrophobicity of the conjugate, which increases with the number of attached TCO-PEG24 linkers. The TCO group itself contributes to the hydrophobicity.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Chromatographic Conditions:

    • Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).

    • Gradient: A linear gradient from high salt to low salt.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak area for each species (unlabeled, DoL 1, DoL 2, etc.).

    • Calculate the weighted average DoL using the following formula: Average DoL = Σ (Peak Arean * n) / Σ Peak Arean where 'n' is the number of TCO-PEG24 linkers for each peak.

experimental_workflow_hic sp1 TCO-PEGylated Protein in High Salt Buffer ana1 Inject on HIC Column sp1->ana1 ana2 Elute with Salt Gradient ana1->ana2 ana3 UV Detection (280 nm) ana2->ana3 da1 Integrate Peak Areas ana3->da1 da2 Calculate Weighted Average DoL da1->da2

Diagram of the HIC-HPLC workflow for DoL determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their polarity. For DoL determination, the protein is often reduced to separate the light and heavy chains, and the number of TCO-PEG24 linkers on each chain is determined.[3]

Experimental Protocol:

  • Sample Preparation:

    • Reduce the TCO-PEGylated protein with a reducing agent like DTT.

  • Chromatographic Conditions:

    • Column: C4 or C8 reversed-phase column.

    • Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unlabeled and labeled light and heavy chains.

    • Calculate the weighted average DoL based on the peak areas and the number of linkers on each chain.

Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. While SEC is excellent for detecting aggregation, its utility for DoL determination is limited as the addition of a single TCO-PEG24 linker may not result in a significant enough size change to allow for the separation of different labeled species. It can, however, be useful for separating the labeled protein from excess, unreacted this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for estimating the average DoL. This method relies on measuring the absorbance of the protein (at 280 nm) and the TCO linker at its specific absorbance maximum, if available. Some TCO-NHS esters are designed with a UV-traceable feature. For this compound, if it does not have a distinct chromophore, this method may not be directly applicable unless a tetrazine-dye with a known extinction coefficient is reacted with the TCO-labeled protein.

Assuming a UV-traceable TCO linker is used (e.g., with an absorbance maximum at 350 nm):

Experimental Protocol:

  • Sample Preparation:

    • Ensure the purified TCO-PEGylated protein is in a suitable buffer.

  • Spectroscopic Measurement:

    • Measure the absorbance of the sample at 280 nm (A280) and at the absorbance maximum of the TCO linker (e.g., A350).

  • Data Analysis:

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the TCO linker at 280 nm. A correction factor (CF) which is the ratio of the linker's absorbance at 280 nm to its maximum absorbance is required.[4] Protein Concentration (M) = [A280 - (Amax_linker * CF)] / εprotein

    • Calculate the concentration of the TCO linker: Linker Concentration (M) = Amax_linker / εlinker

    • Calculate the DoL: DoL = Linker Concentration / Protein Concentration

experimental_workflow_uvvis sp1 Purified TCO-PEGylated Protein ana1 Measure Absorbance at 280 nm and Linker λmax sp1->ana1 da1 Calculate Protein and Linker Concentrations ana1->da1 da2 Calculate Average DoL da1->da2

Diagram of the UV-Vis Spectroscopy workflow for DoL determination.

Alternative Methods

While less common for routine DoL determination, other techniques can provide valuable information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and has been used to determine the degree of PEGylation.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed to quantify the amount of conjugated PEG, providing an indirect measure of DoL.

Conclusion

The choice of method for determining the degree of labeling of this compound conjugates depends on the specific requirements of the analysis.

  • For high accuracy and information on DoL distribution, LC-MS and HIC-HPLC are the methods of choice.

  • For rapid, high-throughput analysis of the average DoL, MALDI-TOF MS is a powerful tool.

  • UV-Vis spectroscopy offers a simple and quick estimation of the average DoL, provided the TCO linker has a suitable chromophore.

A combination of orthogonal techniques is often recommended for a comprehensive characterization of TCO-PEGylated proteins, ensuring the development of safe and effective bioconjugates.

References

Validating TCO-PEG24-NHS Ester Conjugation: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The TCO-PEG24-NHS ester is a popular linker that utilizes bioorthogonal click chemistry for its high efficiency and specificity.[1][2] The N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins or antibodies, introducing a trans-cyclooctene (TCO) moiety that is ready for a rapid reaction with a tetrazine-labeled molecule.[3][4]

However, simply running the reaction is not enough. Validating the success of the conjugation and characterizing the final product is paramount to ensure quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile tool for this purpose, offering high-resolution separation of complex biological mixtures.[4]

This guide provides an objective comparison of various HPLC methods for analyzing this compound conjugates and contrasts their performance with alternative analytical techniques, supported by detailed experimental protocols.

The Conjugation Reaction: A Visual Overview

The fundamental reaction involves the NHS ester group of the linker forming a stable amide bond with a primary amine (e.g., from a lysine residue) on the target biomolecule.

cluster_reactants Protein Protein-NH₂ (e.g., Antibody) Conjugate Protein-NH-CO-PEG24-TCO (Conjugated Product) Protein->Conjugate + Reaction (pH 8.0-8.5) Linker This compound NHS_leaving NHS Conjugate->NHS_leaving + prep 1. Reagent Preparation - Protein in Amine-Free Buffer (pH 8-8.5) - TCO-PEG24-NHS in DMSO react 2. Conjugation Reaction (Incubate 1-2 hours, RT) prep->react purify 3. Purification (e.g., Desalting Column / SEC) react->purify analyze 4. HPLC Analysis purify->analyze hic HIC (Linker Distribution) analyze->hic sec SEC (Aggregation & Purity) analyze->sec data 5. Data Interpretation - Peak Integration - Purity & Distribution Calculation hic->data sec->data

References

A Head-to-Head Comparison: TCO-PEG24-NHS Ester Versus Other Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the efficiency, specificity, and stability of the resulting bioconjugate. This guide provides an objective comparison of the TCO-PEG24-NHS ester, a modern bioorthogonal crosslinker, with traditional amine-reactive crosslinkers, supported by experimental data and detailed protocols.

The covalent linkage of biomolecules is a cornerstone of numerous applications, from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. Amine-reactive crosslinkers, which primarily target the abundant lysine residues on the surface of proteins, are a widely used class of reagents for this purpose.[1][2] This guide will delve into the specifics of this compound and compare its performance against two commonly used amine-reactive crosslinkers: the homobifunctional N-hydroxysuccinimide (NHS) ester, Disuccinimidyl suberate (DSS), and the heterobifunctional NHS ester, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and traditional amine-reactive crosslinkers lies in their reaction mechanisms.

This compound: A Two-Step, Bioorthogonal Approach

This compound is a heterobifunctional crosslinker that combines two distinct reactive chemistries.[3][4]

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is identical to that of traditional NHS ester crosslinkers.[5]

  • Bioorthogonal Click Chemistry: The other end of the linker contains a trans-cyclooctene (TCO) group. This group participates in a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified molecule. This "click chemistry" reaction is termed bioorthogonal because it proceeds rapidly in biological media without interfering with native cellular processes.

Traditional Amine-Reactive Crosslinkers: A Direct Approach

  • Homobifunctional NHS Esters (e.g., DSS): These crosslinkers possess two identical NHS ester groups. They randomly crosslink proteins by reacting with primary amines on the same or different protein molecules that are in close proximity. This can sometimes lead to the formation of unwanted polymers and precipitates.

  • Heterobifunctional NHS Esters (e.g., Sulfo-SMCC): These linkers have two different reactive groups. For instance, Sulfo-SMCC contains an NHS ester that reacts with amines and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues). This allows for a more controlled, two-step conjugation process, reducing the formation of homodimers.

Performance Comparison

The choice of crosslinker significantly impacts the outcome of a bioconjugation experiment. Here, we compare the key performance aspects of this compound with other amine-reactive crosslinkers.

Data Presentation
FeatureThis compoundHomobifunctional NHS Esters (e.g., DSS)Heterobifunctional NHS Esters (e.g., Sulfo-SMCC)
Reaction Chemistry Amine-reactive (NHS ester) & Bioorthogonal (TCO-tetrazine iEDDA)Amine-reactive (NHS ester)Amine-reactive (NHS ester) & Sulfhydryl-reactive (Maleimide)
Specificity High (due to bioorthogonal step)Low to ModerateModerate
Reaction Efficiency/Yield Generally High to Very HighVariable, Moderate to HighVariable, Moderate to High
Control over Stoichiometry HighLowModerate
Linkage Stability Amide bond: HighDihydropyridazine (from iEDDA): HighAmide bond: HighAmide bond: HighThioether bond: Stable
Potential Side Reactions NHS ester hydrolysisNHS ester hydrolysis, intramolecular crosslinking, polymerizationNHS ester hydrolysis, maleimide hydrolysis (at pH > 7.5)
Aqueous Solubility High (due to PEG spacer)Low (non-sulfonated) to High (sulfonated)High (sulfonated form)

Quantitative Data on TCO-linker Reactivity

While direct comparative studies are limited, a study on TCO-conjugated antibodies demonstrated that the inclusion of a PEG spacer significantly improves the reactivity of the TCO group. The amount of active TCOs on an antibody increased over four-fold with the incorporation of a 4-unit PEG chain (from 10.95% to 46.65% of the total linker modified). This suggests that the long PEG24 spacer in this compound likely contributes to high reactivity by making the TCO group more accessible and preventing it from burying within the protein structure.

Experimental Protocols

Detailed methodologies for antibody conjugation are provided below as a representative application.

Protocol 1: Two-Step Antibody-Protein Conjugation using this compound and Tetrazine-NHS Ester

This protocol describes the conjugation of two proteins, Protein A and Protein B, using the TCO-tetrazine click chemistry reaction.

Materials:

  • Protein A and Protein B (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Tetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Ensure both protein solutions are at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Modification of Protein A with this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted this compound using a desalting column.

  • Modification of Protein B with Tetrazine-NHS Ester:

    • Repeat step 2 with Protein B and the Tetrazine-NHS ester.

  • Conjugation of TCO-Protein A and Tetrazine-Protein B:

    • Mix the TCO-modified Protein A and the tetrazine-modified Protein B in a 1:1 or slight molar excess ratio.

    • Incubate for 1-2 hours at room temperature. The reaction is often complete within 30-60 minutes.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove any unreacted proteins.

Protocol 2: One-Step Protein Crosslinking using DSS (Homobifunctional NHS Ester)

This protocol describes the crosslinking of interacting proteins using DSS.

Materials:

  • Protein sample (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • DSS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Crosslinking Reaction:

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO.

    • Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically in the low millimolar range). The optimal concentration needs to be determined empirically.

    • Incubate for 30 minutes to 2 hours at room temperature or on ice.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Mandatory Visualization

G Experimental Workflow: this compound vs. DSS cluster_0 This compound (Two-Step Conjugation) cluster_1 DSS (One-Step Crosslinking) TCO_ProtA_Prep Prepare Protein A TCO_React_A React Protein A with TCO-Linker TCO_ProtA_Prep->TCO_React_A TCO_Linker_Prep Prepare this compound TCO_Linker_Prep->TCO_React_A TCO_Purify_A Purify TCO-Protein A TCO_React_A->TCO_Purify_A TCO_Conjugate Mix TCO-Protein A and Tetrazine-Protein B TCO_Purify_A->TCO_Conjugate TCO_ProtB_Prep Prepare Protein B Tet_React_B React Protein B with Tetrazine-Linker TCO_ProtB_Prep->Tet_React_B Tet_Linker_Prep Prepare Tetrazine-NHS Ester Tet_Linker_Prep->Tet_React_B Tet_Purify_B Purify Tetrazine-Protein B Tet_React_B->Tet_Purify_B Tet_Purify_B->TCO_Conjugate TCO_Final_Purify Purify Final Conjugate TCO_Conjugate->TCO_Final_Purify DSS_Prot_Prep Prepare Protein Mixture DSS_React Mix Proteins and DSS DSS_Prot_Prep->DSS_React DSS_Linker_Prep Prepare DSS DSS_Linker_Prep->DSS_React DSS_Quench Quench Reaction DSS_React->DSS_Quench DSS_Analyze Analyze Products DSS_Quench->DSS_Analyze

Caption: Comparative experimental workflows for bioconjugation.

G Reaction Mechanisms cluster_0 This compound Reactions cluster_0_1 Step 1: Amine Reaction cluster_0_2 Step 2: Bioorthogonal Click Chemistry cluster_1 DSS Reaction TCO_Linker TCO-PEG24-NHS TCO_Protein TCO-PEG24-Protein TCO_Linker->TCO_Protein + Protein_NH2 Protein-NH2 Protein_NH2->TCO_Protein + NHS_Leaving_Group NHS TCO_Protein->NHS_Leaving_Group releases TCO_Protein_2 TCO-PEG24-Protein A Final_Conjugate Protein A-Linker-Protein B TCO_Protein_2->Final_Conjugate + Tetrazine_Protein Tetrazine-Protein B Tetrazine_Protein->Final_Conjugate + DSS DSS Crosslinked_Complex Crosslinked Protein Complex DSS->Crosslinked_Complex + Protein1_NH2 Protein 1-NH2 Protein1_NH2->Crosslinked_Complex + Protein2_NH2 Protein 2-NH2 Protein2_NH2->Crosslinked_Complex +

References

Evaluating the Bioorthogonality of the TCO-Tetrazine Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a cornerstone of bioorthogonal chemistry, offering researchers an exceptionally fast and highly specific tool for molecular labeling and conjugation in complex biological environments.[1][2] Its biocompatibility and rapid kinetics have propelled its use in a wide array of applications, from live-cell imaging to the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).[2][3] This guide provides an objective comparison of the TCO-tetrazine reaction's performance against other bioorthogonal alternatives, supported by experimental data and detailed protocols to aid in the critical evaluation of its suitability for your research needs.

Unparalleled Reaction Kinetics

The defining feature of the TCO-tetrazine ligation is its remarkable speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions.[1] This rapid ligation is particularly advantageous in scenarios where low reactant concentrations are necessary to minimize potential toxicity or when high temporal resolution is required, such as in real-time imaging of dynamic cellular processes. The reaction proceeds via a [4+2] cycloaddition, followed by the irreversible release of nitrogen gas, which drives the reaction to completion.

Bioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
TCO - Tetrazine 10³ - 10⁷ Exceptionally fast kinetics, tunable by modifying TCO and tetrazine structures.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 10¹Widely used, but significantly slower than TCO-tetrazine.
Staudinger Ligation10⁻³ - 10⁻²One of the first bioorthogonal reactions, but kinetically slow.
Oxime/Hydrazone Ligation10⁻³ - 10⁻²Requires acidic conditions for optimal rates, which can be a limitation in physiological settings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Fast kinetics, but the requirement for a cytotoxic copper catalyst limits its in vivo applications.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. The TCO-tetrazine reaction exhibits significantly faster kinetics compared to other widely used bioorthogonal ligations.

Evaluating Bioorthogonality: Key Experimental Considerations

True bioorthogonality requires that the reaction is not only fast and selective but also that the participating reagents and the resulting ligation product do not interfere with endogenous biological processes. A thorough evaluation of the TCO-tetrazine reaction's bioorthogonality involves a series of key experiments.

In Vitro and In Vivo Stability

The stability of both the TCO and tetrazine moieties is crucial for their successful application, particularly in long-term in vivo studies.

  • TCO Stability: The primary degradation pathway for TCO is isomerization to its less reactive cis-cyclooctene (CCO) form. This can be influenced by factors such as the presence of copper-containing proteins in serum. More rigid, conformationally strained TCO derivatives have been developed to improve in vivo stability. For instance, a novel TCO derivative (2b) showed an increased in vivo half-life of 6.2 days compared to 2.6 days for a previous version.

  • Tetrazine Stability: The stability of tetrazines is influenced by their substituents. Electron-donating groups tend to increase stability but decrease reactivity, while electron-withdrawing groups have the opposite effect. Some tetrazine derivatives have shown high stability in phosphate-buffered saline (PBS) and serum, with over 85-96% remaining intact after 10 hours.

CompoundConditionHalf-life (t₁/₂)Reference
TCO derivative (1a)In vivo2.6 days
TCO derivative (2b)In vivo6.2 days
DimethyltetrazinePBS~14 hours
Dipyridyl-tetrazinePBS9.6 hours
Alkyl-substituted tetrazinesPBS (37°C)>10 hours (>85% remaining)

Table 2: Stability of Representative TCO and Tetrazine Derivatives. Stability is a critical parameter that can be tuned through chemical modification of the reactants.

Cytotoxicity Assessment

A fundamental requirement for a bioorthogonal reaction is the low toxicity of its components. The TCO-tetrazine reaction is generally considered highly biocompatible, primarily because it does not require a toxic metal catalyst. Cytotoxicity is typically evaluated using standard cell viability assays.

AssayPrincipleEndpoint Measured
MTT Assay Mitochondrial reductase activity in viable cells converts MTT to a colored formazan product.Absorbance (proportional to cell viability)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Absorbance (proportional to cytotoxicity)
Caspase-3/7 Assay Measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.Luminescence or Fluorescence (proportional to apoptosis)

Table 3: Common Assays for Evaluating Cytotoxicity. A panel of assays is often used to assess different aspects of cellular health.

In a practical application, the cytotoxicity of a TCO-caged prodrug was shown to be 750-fold lower than the parent drug. Upon reaction with a tetrazine to release the active drug, a substantial increase in cytotoxicity was observed, demonstrating the bioorthogonal activation in a cellular context.

Off-Target Reactivity and Proteomic Analysis

To ensure that the TCO and tetrazine moieties do not react with endogenous biomolecules, chemical proteomics studies can be employed. This involves treating cells or cell lysates with the bioorthogonal reagents and then using mass spectrometry-based proteomics to identify any unintended protein modifications. The high specificity of the TCO-tetrazine reaction means that off-target reactivity is generally low.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant (k₂) by Stopped-Flow UV-Vis Spectrophotometry

This method is suitable for measuring the rapid kinetics of the TCO-tetrazine reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the TCO derivative in the same solvent.

    • Prepare the reaction buffer (e.g., PBS, pH 7.4).

  • Stopped-Flow Measurement:

    • Dilute the stock solutions in the reaction buffer to the desired final concentrations. The concentration of the TCO should be in excess (e.g., 10-fold) of the tetrazine concentration.

    • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO].

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the TCO and tetrazine compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the diluted compound solutions. Include vehicle-only controls.

    • Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.

Visualizing Experimental Workflows and Pathways

Experimental_Workflow cluster_reagents Reactant Preparation cluster_assays Bioorthogonality Evaluation TCO TCO Derivative Kinetics Kinetic Analysis (Stopped-Flow) TCO->Kinetics Stability Stability Assay (HPLC/LC-MS) TCO->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) TCO->Cytotoxicity Proteomics Proteomic Analysis (Mass Spectrometry) TCO->Proteomics Tetrazine Tetrazine Derivative Tetrazine->Kinetics Tetrazine->Stability Tetrazine->Cytotoxicity Tetrazine->Proteomics

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation Antibody_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell (Target) Antibody_TCO->Tumor_Cell Accumulation at Target Site Ligation_Product Stable Ligation Product at Target Site Tetrazine_Payload Tetrazine-Payload (e.g., Drug, Imaging Agent) Tetrazine_Payload->Ligation_Product Rapid Bioorthogonal Reaction

Conclusion

The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its exceptional kinetics, high specificity, and biocompatibility. Its catalyst-free nature makes it particularly well-suited for in vivo applications where cytotoxicity is a major concern. While stability of the reactants needs to be considered and optimized for specific applications, the extensive toolbox of TCO and tetrazine derivatives provides researchers with the flexibility to tune the reaction properties to meet their experimental needs. The provided data and protocols offer a framework for the rigorous evaluation of the TCO-tetrazine reaction, ensuring its effective and reliable implementation in a wide range of biological research and drug development endeavors.

References

Preserving Protein Function: A Guide to Functional Assays After TCO-PEG24-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a powerful tool. However, a critical consideration is whether the labeling process compromises the protein's biological activity. This guide provides a comparative overview of functional assays to confirm protein activity after labeling with TCO-PEG24-NHS ester, a popular click chemistry reagent. We will delve into experimental data, detailed protocols, and a comparison with alternative labeling methods.

The this compound linker facilitates the attachment of a trans-cyclooctene (TCO) moiety to proteins via a reaction with primary amines, such as the side chain of lysine residues. The long polyethylene glycol (PEG) spacer is designed to enhance solubility and minimize steric hindrance, thereby helping to preserve the protein's native conformation and function. Verifying this preservation of function is paramount for the successful application of the labeled protein in downstream assays.

Impact of Labeling on Protein Function: Key Considerations

The degree of labeling is a crucial factor influencing a protein's post-labeling activity. While a sufficient number of labels are needed for detection or subsequent conjugation, excessive labeling can lead to a loss of function, particularly if key lysine residues within active sites or binding interfaces are modified. Therefore, optimizing the molar ratio of the labeling reagent to the protein is a critical first step.

The length of the PEG spacer also plays a role. Longer PEG chains, such as the 24-unit chain in this compound, are generally thought to be more effective at preventing interactions between the label and the protein surface, which can help maintain its native structure and function.

Functional Assays for Labeled Proteins: A Comparative Overview

The choice of functional assay depends on the specific protein and its biological role. Here, we compare common assays for different classes of proteins, supported by available experimental data.

Antibody-Antigen Binding Affinity

For antibodies, the primary function is to bind specifically to their target antigen. Assays that quantify this interaction are essential after labeling.

Comparison of Antibody Binding Affinity After Labeling

Labeled AntibodyLabeling ReagentDegree of Labeling (DOL)Binding Affinity (Kd)Fold Change vs. Unlabeled
Unlabeled Anti-EGFR--~5 nM-
Anti-EGFRTCO-PEG4-NHS ester~15~100 nM~20-fold decrease
Anti-EGFRThis compound~8~6 nM~1.2-fold decrease

This data is adapted from a study on anti-EGFR antibodies, illustrating the impact of PEG chain length on preserving binding affinity.[1]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol outlines a standard indirect ELISA to assess the binding of a labeled antibody to its target antigen.

  • Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the unlabeled and this compound-labeled antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The binding affinity (Kd) can be determined by analyzing the saturation binding curve.

Workflow for Antibody Binding Affinity Assay

cluster_coating Antigen Coating cluster_blocking Blocking cluster_binding Antibody Binding cluster_detection Detection A Coat plate with antigen B Wash A->B C Block non-specific sites B->C D Wash C->D E Add primary antibody D->E F Wash E->F G Add secondary antibody (HRP) F->G H Wash G->H I Add TMB substrate H->I J Stop reaction I->J K Read absorbance J->K

Caption: Workflow for ELISA-based antibody binding assay.

Enzyme Kinetics

For enzymes, it is crucial to determine if the labeling process affects their catalytic activity. This is typically assessed by measuring key kinetic parameters.

Comparison of α-Chymotrypsin Activity After PEGylation

Labeled EnzymeLabeling ReagentDegree of Labeling (Molecules of PEG/Enzyme)kcat (s⁻¹)KM (mM)
Unlabeled α-Chymotrypsin-0~14~0.05
α-ChymotrypsinmPEG-5000-NHS~1.3~13.1~0.10
α-ChymotrypsinmPEG-5000-NHS~7.6~8.6~0.11

This data, from a study on α-chymotrypsin, demonstrates that increasing the degree of PEGylation can lead to a decrease in catalytic efficiency (kcat) and a slight increase in the Michaelis constant (KM), suggesting a modest impact on substrate binding and turnover.[2]

Experimental Protocol: Enzyme Kinetic Assay

This protocol describes a general method for determining the kinetic parameters of an enzyme.

  • Prepare Substrate Solutions: Prepare a series of substrate solutions of varying concentrations in the appropriate assay buffer.

  • Enzyme Preparation: Dilute the unlabeled and this compound-labeled enzyme to a suitable working concentration in the assay buffer.

  • Initiate Reaction: In a temperature-controlled cuvette or microplate well, mix the enzyme solution with a substrate solution to initiate the reaction.

  • Monitor Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The method of detection will depend on the specific enzyme and substrate.

  • Calculate Initial Velocities: Determine the initial velocity (V₀) of the reaction at each substrate concentration from the linear portion of the progress curve.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and KM values. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Michaelis-Menten Kinetics Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare substrate dilutions C Mix enzyme and substrate A->C B Prepare enzyme solutions B->C D Monitor reaction progress C->D E Calculate initial velocities D->E F Plot V₀ vs. [S] E->F G Determine Vmax and KM F->G

Caption: Workflow for determining enzyme kinetic parameters.

Alternative Labeling Technologies

While this compound offers the advantages of click chemistry, other labeling methods are available. A common alternative is maleimide chemistry, which targets cysteine residues.

Comparison of Labeling Chemistries

FeatureTCO-PEG-NHS Ester (Amine-reactive)Maleimide-PEG-NHS Ester (Thiol-reactive)
Target Residue Lysine, N-terminusCysteine
Specificity Lower (multiple lysines)Higher (cysteines are less abundant)
Reaction Conditions pH 7.2-8.5pH 6.5-7.5
Potential Impact Can affect binding sites if lysines are present.Can disrupt disulfide bonds if not carefully controlled.
Bioorthogonality Yes (TCO group for click chemistry)No

Site-specific labeling technologies, such as those utilizing enzymatic methods or unnatural amino acid incorporation, offer the highest degree of control over the labeling site and are less likely to impact protein function. However, these methods can be more complex and time-consuming to implement.

Conclusion

Confirming the functional integrity of a protein after labeling is a critical step in ensuring the validity of experimental results. Labeling with this compound, which combines the benefits of a long PEG spacer and bioorthogonal click chemistry, is a powerful technique. However, as with any modification, it is essential to perform appropriate functional assays to verify that the protein's activity is preserved. By carefully selecting and performing these assays, researchers can confidently use their labeled proteins in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

A Comparative Analysis of TCO-Conjugate Stability Versus Alternative Linkages

Author: BenchChem Technical Support Team. Date: November 2025

In the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), the stability of the linkage between the payload and the delivery vehicle is a critical determinant of efficacy and safety. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and a diminished therapeutic window. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a leading bioorthogonal conjugation strategy, prized for its exceptionally fast kinetics and high specificity.[1][2] This guide provides an objective comparison of the stability of conjugates formed via TCO-tetrazine ligation against those created with other widely used linkages, namely maleimide-thiol and N-hydroxysuccinimide (NHS) ester-amine chemistries.

Data Presentation: A Quantitative Look at Linker Stability

The choice of conjugation chemistry significantly impacts the stability of the resulting bioconjugate in physiological environments. The following tables summarize key stability and performance data compiled from various studies to provide a consolidated overview.

Table 1: Comparative Stability of Bioconjugate Linkages

Linkage TypeChemistryKey Stability ConcernsReported Stability Data
TCO-Tetrazine Inverse electron-demand Diels-Alder cycloaddition (iEDDA)Isomerization of TCO to its non-reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or serum.[3][4] Stability of the tetrazine moiety can also vary.[5]A TCO-modified IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in phosphate buffer (pH 7.5). Some highly reactive tetrazines show significant degradation after >10 hours under physiological conditions.
Thiol-Maleimide Michael addition of a thiol to a maleimideReversibility of the thiosuccinimide bond via a retro-Michael reaction, leading to thiol exchange with endogenous thiols like glutathione (GSH).An antibody-maleimide conjugate showed only ~20% of the conjugate remaining intact after 72 hours in human plasma. In another study, ~15% of a maleimide adduct was converted to a GSH adduct after 25 hours.
Amine-NHS Ester Nucleophilic acyl substitutionThe NHS ester itself is highly susceptible to hydrolysis in aqueous environments, competing with the amine reaction. The resulting amide bond is highly stable.The half-life of NHS ester hydrolysis is on the order of hours at pH 7 and minutes at pH 9.

Table 2: Reaction Kinetics of Common Bioconjugation Chemistries

ReactionTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO-Tetrazine (iEDDA) 10³ - 10⁶Physiological pH, 25-37°C, catalyst-free
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1Physiological pH, 25-37°C, catalyst-free
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³Requires copper catalyst, which can be cytotoxic
Thiol-Maleimide 10² - 10³pH 6.5 - 7.5
Amine-NHS Ester ~10¹ - 10²pH 7.2 - 8.5

Mandatory Visualizations

Chemical Reaction Pathways

The following diagrams illustrate the chemical reactions and primary instability pathways for the discussed linkages.

G cluster_tco TCO-Tetrazine Ligation (iEDDA) cluster_instability_tco TCO Instability TCO Trans-Cyclooctene (TCO) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine TCO_reactive Reactive TCO CCO_inactive Non-reactive cis-isomer (CCO) TCO_reactive->CCO_inactive Isomerization (e.g., via thiols)

Caption: TCO-Tetrazine ligation forms a stable adduct but can be affected by TCO isomerization.

G cluster_maleimide Maleimide-Thiol Conjugation cluster_instability_maleimide Maleimide Instability (Retro-Michael) Maleimide Maleimide Thioether Thiosuccinimide Adduct Maleimide->Thioether + Thiol_R1 Thiol (R1-SH) Thiol_R1->Thioether Thioether_inst Thiosuccinimide Adduct Reversed_Maleimide Maleimide Thioether_inst->Reversed_Maleimide Reversed_Thiol Thiol (R1-SH) Thioether_inst->Reversed_Thiol Retro-Michael New_Adduct Exchanged Adduct (R2-S-Adduct) Reversed_Maleimide->New_Adduct New_Thiol New Thiol (R2-SH, e.g. GSH) New_Thiol->New_Adduct +

Caption: Maleimide-thiol conjugation is susceptible to a reversible retro-Michael reaction.

G cluster_nhs NHS Ester-Amine Conjugation cluster_instability_nhs NHS Ester Instability NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Amine Primary Amine (R-NH₂) Amine->Amide_Bond NHS_Ester_inst NHS Ester Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester_inst->Hydrolyzed_Ester Hydrolysis (competing reaction) Water H₂O Water->Hydrolyzed_Ester +

Caption: NHS esters form stable amide bonds but are prone to hydrolysis before conjugation.

Experimental Workflow

This diagram outlines a typical workflow for assessing the stability of a bioconjugate in a biological medium.

G cluster_workflow General Bioconjugate Stability Assay Workflow A 1. Incubation Bioconjugate + Serum/Plasma at 37°C B 2. Time-Point Sampling (e.g., 0, 1, 4, 24, 72h) A->B C 3. Sample Processing (e.g., Protein Precipitation) B->C D 4. Separation (e.g., Centrifugation) C->D E 5. Analysis Supernatant analyzed by HPLC or LC-MS D->E F 6. Quantification % Intact Conjugate vs. Time E->F

Caption: A generalized workflow for determining bioconjugate stability in serum or plasma.

Experimental Protocols

Reproducible data relies on meticulous experimental design. The following are detailed methodologies for key stability experiments.

Protocol 1: Serum/Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate in a physiologically relevant matrix over time.

Materials:

  • Bioconjugate stock solution (e.g., 10 mg/mL in PBS)

  • Human or mouse serum/plasma, freshly thawed

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating agent (e.g., cold acetonitrile or methanol)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the bioconjugate stock solution into the serum/plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate to the same concentration in PBS.

  • Incubation: Place the tubes in an incubator at 37°C.

  • Time-Point Collection: At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The 0-hour time point should be processed immediately after mixing.

  • Protein Precipitation: Add 2-3 volumes of a cold precipitating agent (e.g., 150 µL of acetonitrile) to the aliquot. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples on ice for 20 minutes to ensure complete precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the amount of intact conjugate using a suitable HPLC or LC-MS method.

  • Data Quantification: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

Protocol 2: Thiol Challenge Stability Assay

Objective: To assess the stability of a linkage, particularly maleimide-based conjugates, in a reducing environment that mimics intracellular conditions or high concentrations of free thiols.

Materials:

  • Bioconjugate stock solution (1-2 mg/mL in PBS)

  • Dithiothreitol (DTT) or Glutathione (GSH) stock solution (e.g., 1 M in water)

  • PBS, pH 7.4

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Reaction Setup: Prepare two samples of the bioconjugate at a final concentration of 1 mg/mL in PBS.

  • Challenge Initiation: To one sample (the "challenge" sample), add DTT or GSH to a final concentration of 1-10 mM. The second sample serves as the "no thiol" control.

  • Incubation: Incubate both samples at 37°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube and analyze immediately by HPLC.

  • Data Quantification: Quantify the peak area corresponding to the intact conjugate. Compare the peak area in the challenge sample to the control sample at each time point to determine the percentage of conjugate lost due to thiol-mediated cleavage or exchange.

Conclusion and Recommendations

The selection of a bioconjugation strategy is a trade-off between reaction kinetics, specificity, and the stability of the final product.

  • TCO-Tetrazine Ligation: Offers unparalleled reaction speed and bioorthogonality, making it ideal for in vivo and time-sensitive applications like pre-targeted imaging. However, the stability of both the TCO and tetrazine moieties must be considered, as isomerization or degradation can occur, particularly over long-term storage or extended in vivo circulation.

  • Maleimide Chemistry: Provides a robust and efficient method for thiol-specific conjugation. Its primary drawback is the potential for the retro-Michael reaction, leading to payload exchange in the presence of endogenous thiols like glutathione. This makes it less ideal for therapeutics requiring long-term stability in vivo, although newer strategies are emerging to mitigate this issue.

  • NHS Ester Chemistry: A foundational and widely accessible method for labeling primary amines. The resulting amide bond is exceptionally stable. The main challenge is the hydrolytic instability of the NHS ester reagent itself, which requires careful reaction optimization (especially pH control) to ensure efficient conjugation over hydrolysis.

Ultimately, the optimal choice depends on the specific application. For rapid, catalyst-free conjugation in vivo, TCO-tetrazine chemistry is a superior choice. For creating highly stable conjugates via amine labeling where reaction conditions can be controlled in vitro, NHS esters are a reliable workhorse. While traditional maleimide chemistry faces stability challenges for long-circulating therapeutics, its utility remains for applications where extreme long-term stability is not the primary concern.

References

A Head-to-Head Comparison: TCO-PEG24-NHS Ester versus TFP Esters for Amine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the efficient and specific conjugation of molecules to proteins and other biomolecules is paramount. Amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters, are mainstays for targeting primary amines. This guide provides an objective comparison of TCO-PEG24-NHS ester and TFP esters, focusing on their reactivity with amines, supported by available data and detailed experimental protocols.

This compound is a specialized reagent featuring a trans-cyclooctene (TCO) group for bioorthogonal click chemistry, a 24-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an NHS ester for amine conjugation.[1][2][3] TFP esters, on the other hand, represent a class of amine-reactive compounds known for their enhanced stability in aqueous solutions.[4][5] This comparison will focus on the performance of the amine-reactive functional group.

Chemical Properties and Amine Reactivity

Both NHS and TFP esters react with primary amines, such as the ε-amino group of lysine residues, to form stable amide bonds. The core difference lies in the leaving group (NHS vs. TFP), which influences the ester's stability and reactivity.

This compound: The NHS ester provides high reactivity towards primary amines at a pH range of 7.2-8.5. However, a significant drawback is its susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency. The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

TFP Esters: TFP esters are generally more resistant to hydrolysis than their NHS counterparts, particularly at the basic pH levels required for efficient amine acylation. This increased stability, with some studies suggesting a 10-fold longer half-life under slightly basic conditions, allows for more controlled and reproducible conjugations. The optimal pH for TFP ester reactions is typically slightly higher than that for NHS esters. However, TFP esters tend to be more hydrophobic.

Quantitative Comparison

The following tables summarize the key characteristics of NHS and TFP esters based on available data.

FeatureThis compoundTFP Esters
Reactive Group N-Hydroxysuccinimide Ester2,3,5,6-Tetrafluorophenyl Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Optimal pH Range 7.2 - 8.5> 7.5, slightly higher than NHS
Reaction Time 30 - 120 minutesSimilar to NHS esters
Aqueous Stability Low, susceptible to hydrolysisHigher than NHS esters
Half-life in Aqueous Buffer Hours at pH 7, minutes at pH > 8Reportedly up to 10-fold longer than NHS esters under similar basic conditions
Solubility PEG spacer enhances water solubilityGenerally more hydrophobic than NHS esters
Storage Requires storage at -20°C, sensitive to moistureMoisture-sensitive, should be stored desiccated

Visualizing the Reaction and Workflow

To better understand the chemical reactions and experimental design, the following diagrams are provided.

G cluster_NHS This compound Reaction cluster_TFP TFP Ester Reaction cluster_hydrolysis Competing Hydrolysis TCO_NHS This compound Conjugate_NHS TCO-PEG24-Amide Conjugate TCO_NHS->Conjugate_NHS + R-NH₂ Amine_NHS Primary Amine (R-NH₂) NHS_LG NHS Leaving Group Conjugate_NHS->NHS_LG releases TFP_Ester TCO-PEG24-TFP Ester Conjugate_TFP TCO-PEG24-Amide Conjugate TFP_Ester->Conjugate_TFP + R-NH₂ Amine_TFP Primary Amine (R-NH₂) TFP_LG TFP Leaving Group Conjugate_TFP->TFP_LG releases Ester NHS or TFP Ester Inactive_Acid Inactive Carboxylic Acid Ester->Inactive_Acid + H₂O (pH dependent) Water H₂O

Caption: Amine reaction mechanism of NHS and TFP esters.

G start Start: Prepare Protein Solution reagent_prep Prepare Ester Stock Solutions (TCO-PEG24-NHS & TCO-PEG24-TFP in DMSO) start->reagent_prep reaction_setup Set up parallel reactions at varying molar ratios (e.g., 5x, 10x, 20x ester:protein) reagent_prep->reaction_setup incubation Incubate at Room Temperature (e.g., 1 hour) reaction_setup->incubation quenching Quench reaction with excess amine (e.g., Tris or Glycine) incubation->quenching purification Purify conjugates (e.g., Desalting column) quenching->purification analysis Analyze Degree of Labeling (DOL) (e.g., UV-Vis Spectroscopy) purification->analysis end End: Compare DOL analysis->end

Caption: Experimental workflow for comparing ester reactivity.

G cluster_factors Factors Influencing Ester Choice cluster_nhs This compound cluster_tfp TFP Ester pH Reaction pH NHS_Choice Choose NHS Ester pH->NHS_Choice pH 7.2-8.0 TFP_Choice Choose TFP Ester pH->TFP_Choice pH > 8.0 Stability Required Reaction Time / Stability Stability->TFP_Choice Longer incubation needed Protein_Conc Protein Concentration Protein_Conc->TFP_Choice Low concentration NHS_Reason Faster kinetics at optimal pH, well-established protocols. NHS_Choice->NHS_Reason TFP_Reason Greater stability against hydrolysis, more reproducible results, especially in dilute solutions or at higher pH. TFP_Choice->TFP_Reason

Caption: Decision factors for choosing an amine-reactive ester.

Experimental Protocol: Comparative Analysis of Amine Reactivity

This protocol outlines a method to directly compare the labeling efficiency of this compound with a TCO-PEG24-TFP ester on a model protein like Bovine Serum Albumin (BSA).

1. Materials and Reagents:

  • This compound

  • TCO-PEG24-TFP ester

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (100 mM, pH 8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Zeba™ Spin Desalting Columns (40K MWCO)

  • UV-Vis Spectrophotometer

2. Reagent Preparation:

  • Protein Solution: Prepare a 2 mg/mL solution of BSA in 100 mM sodium bicarbonate buffer (pH 8.5).

  • Ester Stock Solutions: Immediately before use, dissolve the this compound and TCO-PEG24-TFP ester in anhydrous DMSO to a concentration of 10 mM.

3. Conjugation Reaction:

  • Set up separate reaction series for the NHS and TFP esters. For each ester, prepare reactions with varying molar excess of the ester to the protein (e.g., 10:1, 20:1, 30:1).

  • Add the calculated volume of the ester stock solution to the BSA solution while gently vortexing.

  • Incubate the reactions for 1 hour at room temperature, protected from light.

4. Reaction Quenching:

  • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Incubate for 15 minutes at room temperature.

5. Purification:

  • Remove excess, unreacted ester by purifying the protein conjugate using a desalting column according to the manufacturer's instructions. Elute with PBS (pH 7.4).

6. Analysis and Data Interpretation:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and, if the TCO moiety has a distinct absorbance, at its λmax.

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law. The DOL represents the average number of ester molecules conjugated per protein.

  • Compare the DOL values obtained for both the NHS and TFP esters at each molar ratio. A higher DOL for the TFP ester under these conditions would indicate greater resistance to hydrolysis and potentially higher labeling efficiency.

Conclusion and Recommendations

The choice between this compound and a TFP-activated equivalent hinges on the specific requirements of the experiment.

  • This compound is a suitable choice for straightforward conjugations where reaction conditions can be tightly controlled and reaction times are relatively short. Its reactivity is well-documented, and the inclusion of the PEG spacer aids in solubility.

  • TFP Esters are superior when enhanced stability and reproducibility are critical. They are particularly advantageous for reactions at higher pH, with low protein concentrations, or when longer incubation times are necessary to achieve a desired degree of labeling. The reduced susceptibility to hydrolysis makes TFP esters a more robust option for ensuring consistent results.

For researchers developing sensitive assays or working with precious biomolecules where reproducibility is key, the superior stability of TFP esters often justifies their use over the more traditional NHS esters.

References

Safety Operating Guide

Safeguarding Your Lab: A Step-by-Step Guide to the Proper Disposal of TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of drug development and scientific innovation, the safe handling and disposal of chemical reagents like TCO-PEG24-NHS ester is paramount. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for the proper disposal of this bifunctional linker, ensuring a secure laboratory environment and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its subsequent disposal steps should be performed within a certified chemical fume hood to prevent inhalation of any potentially harmful dust or vapors.

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₆₄H₁₁₈N₂O₃₀
Molecular Weight 1395.6 g/mol
Solubility Soluble in DMSO, DCM, and DMF
Storage Condition -20°C, desiccated

Note: TCO compounds are not recommended for long-term storage due to the instability of the trans-cyclooctene group.[1][2]

Disposal Procedure: A Two-Stage Chemical Deactivation Approach

The recommended disposal method for this compound involves a two-stage chemical quenching process designed to neutralize its reactive functional groups—the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (TCO) group—prior to collection as hazardous waste. This proactive approach minimizes the risk of unintended reactions within the waste stream.

Stage 1: Hydrolysis of the NHS Ester

The initial step focuses on quenching the moisture-sensitive and amine-reactive NHS ester through hydrolysis in a basic aqueous solution. This process converts the reactive ester into a more stable carboxylic acid and N-hydroxysuccinimide.

Experimental Protocol:

  • Prepare a 1 M Sodium Bicarbonate Solution: In a designated chemical fume hood, dissolve an appropriate amount of sodium bicarbonate (NaHCO₃) in water to create a 1 M solution.

  • Quenching Reaction:

    • For solid this compound waste , add 1 mL of the 1 M sodium bicarbonate solution for every 1 mg of the compound.

    • For This compound dissolved in an organic solvent (e.g., DMSO, DMF), add the 1 M sodium bicarbonate solution in a volume at least ten times greater than the organic solvent volume.

  • Incubation: Stir the resulting mixture at room temperature for a minimum of 4 hours. This duration is sufficient to ensure complete hydrolysis of the NHS ester.[3]

G cluster_0 Stage 1: NHS Ester Hydrolysis TCO_PEG24_NHS_ester This compound Hydrolysis Stir at Room Temperature (≥ 4 hours) TCO_PEG24_NHS_ester->Hydrolysis NaHCO3_solution 1 M Sodium Bicarbonate (Aqueous) NaHCO3_solution->Hydrolysis Hydrolyzed_product Hydrolyzed TCO-PEG24 (Carboxylic Acid) Hydrolysis->Hydrolyzed_product NHS N-hydroxysuccinimide Hydrolysis->NHS G cluster_1 Stage 2: TCO Group Isomerization Hydrolyzed_product Hydrolyzed TCO-PEG24 (trans-isomer) Isomerization Stir at Room Temperature (≥ 12 hours) Hydrolyzed_product->Isomerization Thiol_reagent Thiol Reagent (e.g., Mercaptoethanol, ~30 mM) Thiol_reagent->Isomerization Final_product Deactivated Product (cis-isomer) Isomerization->Final_product

References

Personal protective equipment for handling TCO-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical reagents like TCO-PEG24-NHS ester. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in handling this valuable bioconjugation reagent.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a valuable tool in bioconjugation, but its reactive nature necessitates careful handling to avoid potential hazards. While a specific Safety Data Sheet (SDS) should always be consulted for comprehensive hazard information, general precautions for NHS esters and related compounds should be strictly followed. Based on the nature of similar chemical compounds, assume that this compound may be a skin and eye irritant, and potentially harmful if inhaled or ingested.

A multi-layered approach to Personal Protective Equipment (PPE) is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile, powder-free. Consider double-gloving.Prevents skin contact with the chemical. Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove.[1][2]
Body Protection Lab CoatLong-sleeved, properly fitted.Protects skin and personal clothing from splashes and spills.[3]
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from accidental splashes of the chemical or solvents.[2][3]
Face Protection Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher splash risk.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be performed in a certified chemical fume hood.Minimizes inhalation of any dust particles or solvent vapors.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe and effective use of this compound. The following diagram outlines the key steps from preparation to the completion of your experiment.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Reaction A Consult Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare all necessary materials and reagents in a fume hood B->C D Allow this compound to equilibrate to room temperature C->D E Weigh the required amount of the solid reagent D->E F Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF) E->F G Add the reagent solution to the reaction mixture F->G H Incubate the reaction under appropriate conditions G->H I Quench any unreacted NHS ester (see disposal plan) H->I J Proceed with purification of the conjugate I->J

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan for this compound and Associated Waste

Proper disposal of reactive reagents is a critical aspect of laboratory safety and environmental responsibility. The NHS ester functional group is moisture-sensitive and can be hydrolyzed to a less reactive carboxylic acid. A chemical quenching step is recommended before disposal.

Experimental Protocol for Quenching and Disposal:

  • Prepare a Quenching Solution: In a designated chemical fume hood, prepare a 1 M solution of a mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃), in water.

  • Quench the NHS Ester:

    • For solid this compound waste , add the 1 M sodium bicarbonate solution to the waste container. A general guideline is to use a sufficient volume to fully dissolve and react with the solid.

    • For solutions of this compound in organic solvents (e.g., DMSO, DMF), add the 1 M sodium bicarbonate solution in a volume at least 10 times greater than the organic solvent volume.

  • Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.

  • Collection as Hazardous Waste: After the quenching process, the resulting solution should be collected as hazardous chemical waste. Transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the hydrolyzed TCO-PEG24 compound and the quenching agent used.

  • Dispose of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated hazardous waste container.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste Waste Identification cluster_quenching Chemical Quenching (in Fume Hood) cluster_disposal Final Disposal A This compound Waste Generated B Add 1 M Sodium Bicarbonate Solution A->B Initiate Disposal C Stir for at least 4 hours at room temperature B->C D Collect quenched solution in a labeled hazardous waste container C->D E Dispose of all contaminated labware as hazardous waste D->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.